2-Chloro-3-fluorophenyl isocyanate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-3-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWWJMANSDJYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544915 | |
| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93110-05-5 | |
| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93110-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-1-fluoro-3-isocyanato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate (CAS: 93110-05-5)
This compound is a halogenated aromatic isocyanate, a class of compounds renowned for its utility as a reactive intermediate in the synthesis of complex organic molecules. The strategic placement of both a chloro and a fluoro substituent on the phenyl ring, combined with the highly reactive isocyanate moiety, makes this molecule a valuable building block for researchers in medicinal chemistry and materials science. Its importance lies in its ability to introduce a uniquely functionalized aromatic ring into a target structure, thereby modulating properties such as lipophilicity, metabolic stability, and intermolecular interactions—critical parameters in drug design. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safe handling protocols, grounded in established chemical principles and practices.
Core Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective use in research and development. This compound is registered under CAS Number 93110-05-5.[1][2][3][4] The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93110-05-5 | [1][2][3][4] |
| Molecular Formula | C₇H₃ClFNO | [3][4] |
| Molecular Weight | 171.56 g/mol | [4] |
| Alternate Names | Benzene, 2-chloro-1-fluoro-3-isocyanato- | [3] |
| Classification | Halogenated Aromatic Isocyanate | [1] |
Note: Experimental data such as boiling point, density, and refractive index are not consistently available in public literature for this specific isomer. Researchers should refer to the supplier's Certificate of Analysis or perform their own characterization. Data for analogous compounds like 3-fluorophenyl isocyanate (Boiling Point: 56-58°C at 14 mmHg, Density: 1.201 g/mL) suggest it is a liquid at room temperature.[5]
The Chemistry of the Isocyanate Functional Group: A Profile of Reactivity
The synthetic utility of this compound is dominated by the reactivity of the isocyanate group (–N=C=O). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Causality of Reactivity: The primary reaction pathway involves the nucleophilic addition to the carbon-nitrogen double bond. This reaction is typically rapid and exothermic, forming a stable tetrahedral intermediate that quickly rearranges to the final product. The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring can further enhance the electrophilicity of the isocyanate carbon, potentially increasing its reaction rate compared to non-halogenated analogs.
Key reactions include:
-
With Amines: Forms substituted ureas. This is one of the most common and robust reactions, forming the basis for many kinase inhibitors and other pharmaceutical agents.
-
With Alcohols: Forms carbamates (urethanes). This linkage is central to the production of polyurethanes and is also found in various bioactive molecules.
-
With Water: Initially forms an unstable carbamic acid, which readily decarboxylates to yield the corresponding primary amine (2-chloro-3-fluoroaniline) and carbon dioxide. This highlights the compound's moisture sensitivity.[6][7]
Caption: General reactivity of the isocyanate group with common nucleophiles.
Synthesis and Manufacturing Pathways
Isocyanates are crucial industrial chemicals, and their synthesis has evolved to include multiple methodologies, driven by the need to avoid hazardous reagents like phosgene.[8]
Classical Phosgenation Route
The most traditional method for producing aryl isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Workflow:
-
Amine Preparation: The process begins with the corresponding primary amine, 2-chloro-3-fluoroaniline.
-
Phosgenation: The amine is treated with an excess of phosgene in an inert solvent such as toluene.[9] This reaction proceeds through an intermediate carbamoyl chloride.
-
Thermal Decomposition: The reaction mixture is heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride, yielding the final isocyanate product.
-
Purification: The product is isolated and purified by distillation under reduced pressure to remove the solvent and any byproducts.
Caption: Workflow for the classical phosgenation synthesis route.
Phosgene-Free Synthetic Alternatives
Growing safety and environmental concerns have spurred the development of phosgene-free synthetic routes. One documented approach for related compounds involves the thermal or microwave-assisted rearrangement of an azide precursor.[2] Another established method is the dehydration of carbamates.[10]
Protocol: Dehydration of N-(2-Chloro-3-fluorophenyl)formamide
This protocol is based on established methods for converting formamides to isonitriles, which can be adapted for isocyanate synthesis under specific conditions.
Expertise & Causality: This method is chosen for its mild conditions, avoiding highly toxic reagents. The dehydration of a precursor carbamate (formed from the amine and a chloroformate) using a reagent system like triphenylphosphine and carbon tetrabromide generates the isocyanate. The triphenylphosphine acts as an oxygen scavenger, and the carbon tetrabromide facilitates the dehydration, forming a stable triphenylphosphine oxide byproduct.
Step-by-Step Methodology:
-
Carbamate Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-chloro-3-fluoroaniline in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of a base (e.g., triethylamine) followed by the dropwise addition of 1.05 equivalents of ethyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl N-(2-chloro-3-fluorophenyl)carbamate.
-
Dehydration to Isocyanate: Dissolve the crude carbamate in anhydrous DCM under an inert atmosphere.
-
Add 1.2 equivalents of triphenylphosphine and 1.2 equivalents of carbon tetrabromide.
-
Cool the mixture to -20°C and slowly add 1.5 equivalents of triethylamine.
-
Monitor the reaction by IR spectroscopy, looking for the appearance of the strong isocyanate stretch (~2250-2275 cm⁻¹).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrobromide. Concentrate the filtrate and purify by vacuum distillation or column chromatography on silica gel to isolate the target isocyanate.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals.[11] The inclusion of chlorine and fluorine atoms can significantly enhance a drug candidate's profile by improving metabolic stability (blocking sites of oxidation), increasing binding affinity (through halogen bonding), and modulating lipophilicity (impacting cell permeability and solubility).
This compound is a reagent designed to install the 2-chloro-3-fluorophenyl moiety, typically via a urea linkage. This structural motif is prevalent in a class of anticancer drugs known as kinase inhibitors.
Case Study: Sorafenib Synthesis The FDA-approved drug Sorafenib, a multi-kinase inhibitor, is synthesized using a related building block, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[12] This reagent reacts with an aniline precursor to form the critical urea bond that defines the molecule's core structure. This exemplifies the pivotal role of substituted phenyl isocyanates in constructing complex, biologically active agents.
Caption: Incorporation of the isocyanate into a drug scaffold to form a urea linkage.
Authoritative Grounding: The rationale for using this specific building block is rooted in structure-activity relationship (SAR) principles. The ortho-chloro and meta-fluoro substitution pattern provides a distinct electronic and steric profile. A medicinal chemist might choose this reagent to:
-
Probe a specific pocket of a target enzyme where the halogen atoms can form favorable interactions.
-
Block a metabolic hotspot on the phenyl ring, increasing the drug's half-life.
-
Fine-tune pKa and solubility to achieve optimal pharmacokinetic properties.
Safety, Handling, and Storage
Isocyanates as a class are hazardous materials that demand strict handling protocols. They are typically toxic, moisture-sensitive, and potent lachrymators (tear-producing agents).[5][6] While a specific safety data sheet (SDS) for this compound should always be consulted, the hazards are well-represented by analogous compounds.[6][7][13]
| Hazard Class | Statement | GHS Code |
| Acute Toxicity | Fatal if inhaled. Toxic/harmful if swallowed or in contact with skin. | H330/H331, H301/H302, H311/H312 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | H318/H319 |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | H334, H317 |
| Target Organ Toxicity | May cause respiratory irritation. | H335 |
Codes are representative of the chemical class and sourced from similar compounds.[13][14][15]
Protocol: Safe Laboratory Handling
This protocol is a self-validating system designed to minimize exposure risk.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[16]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]
-
-
Dispensing: Use syringes or cannulas for liquid transfer to avoid vapor release. Work on a spill tray or absorbent pad.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a cabinet designated for toxic and reactive chemicals.[6][13] The container should be blanketed with an inert gas like argon or nitrogen to prevent moisture ingress.
-
Waste Disposal: All contaminated materials (syringes, wipes, gloves) must be quenched with a deactivating solution (e.g., 5% sodium carbonate, 5% surfactant in water) before being placed in a designated hazardous waste container. Dispose of chemical waste according to institutional and local regulations.[13]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[7] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13] For inhalation, move the individual to fresh air and seek immediate medical attention.[6]
Conclusion
This compound (CAS: 93110-05-5) is a highly valuable, albeit hazardous, chemical reagent. Its utility stems from the potent electrophilicity of the isocyanate group and the unique physicochemical properties imparted by the disubstituted halogenated ring. For researchers in drug discovery, it offers a sophisticated tool for molecular design, enabling the synthesis of novel urea and carbamate derivatives with tailored biological and pharmacokinetic profiles. Its effective use is contingent upon a thorough understanding of its reactivity and an unwavering commitment to rigorous safety and handling protocols.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | 93110-05-5 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5 [chemicalbook.com]
- 5. 3-FLUOROPHENYL ISOCYANATE | 404-71-7 [amp.chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 3-Fluorophenyl isocyanate - High purity | EN [georganics.sk]
- 15. 异氰酸 4-氯-3-(三氟甲基)苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. biosynth.com [biosynth.com]
An In-depth Technical Guide to 2-Chloro-3-fluorophenyl isocyanate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, reactivity, synthesis, and safe handling of 2-Chloro-3-fluorophenyl isocyanate, a key halogenated building block in modern medicinal chemistry. The insights provided herein are grounded in established chemical principles and field-proven applications to empower users with the knowledge required for its effective and safe utilization.
Chemical Identity and Structural Framework
This compound is an aromatic isocyanate featuring both chlorine and fluorine substituents on the phenyl ring. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of bioactive molecules.
| Identifier | Value | Source |
| CAS Number | 93110-05-5 | [1][2][3] |
| Molecular Formula | C₇H₃ClFNO | [3][4] |
| Molecular Weight | 171.56 g/mol | [5] |
| IUPAC Name | 2-chloro-1-fluoro-3-isocyanatobenzene | [4] |
| Synonyms | Benzene, 2-chloro-1-fluoro-3-isocyanato- | [3] |
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state and solubility characteristics of an isocyanate are critical for designing reaction conditions, including solvent selection and temperature control. While specific experimental data for this isomer is sparse, properties can be inferred from closely related analogs.
| Property | Value / Description | Notes |
| Appearance | Assumed to be a clear, colorless to pale yellow liquid. | Based on analogs like 3-chloro-4-fluorophenyl isocyanate.[4] |
| Boiling Point | Data not available. Expected to be >200°C at atmospheric pressure. | For comparison, 4-chlorophenyl isocyanate boils at 204°C.[6] 3-Fluorophenyl isocyanate boils at 56-58°C at 14 mmHg.[7] |
| Density | Data not available. | For comparison, 2-fluorophenyl isocyanate has a density of 1.222 g/mL at 25°C. |
| Solubility | Soluble in common aprotic organic solvents such as toluene, dichloromethane, THF, and DMF. | Isocyanates readily react with protic solvents like water and alcohols. |
| Moisture Sensitivity | Highly sensitive to moisture. | Reacts with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide.[8][9][10] |
| Refractive Index | Data not available. | For comparison, 3-fluorophenyl isocyanate has a refractive index of 1.514 at 20°C.[7] |
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate (-N=C=O) functional group. The central carbon atom is highly susceptible to nucleophilic attack, making it an efficient reagent for forming key linkages in drug molecules.
The primary reactions involve the addition of nucleophiles across the C=N bond. This reactivity is fundamental to its application in drug development for the synthesis of ureas and carbamates, which are common pharmacophores.
Caption: Core reactivity pathways of isocyanates with nucleophiles.
This reactivity makes the compound a powerful tool for linking different molecular fragments. The resulting urea or carbamate linkage is metabolically stable and provides hydrogen bonding capabilities crucial for target binding in many pharmaceuticals.
Spectroscopic Signature for Quality Control
Verifying the identity and purity of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is the very strong and sharp absorption band for the asymmetric C=N=O stretch, which appears in the range of 2250-2275 cm⁻¹ . The absence of N-H stretches (around 3300-3500 cm⁻¹) and C=O stretches from urea byproducts (around 1640 cm⁻¹) confirms the purity of the isocyanate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The isocyanate carbon typically resonates around 120-130 ppm . The aromatic carbons will show complex splitting patterns due to both ¹H and ¹⁹F coupling, providing a unique fingerprint of the substitution pattern.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift being characteristic of a fluorine atom positioned between a chlorine and an isocyanate group on the benzene ring.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.
Recommended Synthesis Protocol
The most common and industrially viable method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. This process involves the reaction of 2-chloro-3-fluoroaniline with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent.
Disclaimer: This protocol involves highly toxic reagents (phosgene or its equivalents) and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures and emergency preparedness.
Objective: To synthesize this compound from 2-chloro-3-fluoroaniline.
Materials:
-
2-chloro-3-fluoroaniline
-
Toluene (anhydrous)
-
Phosgene (or a stoichiometric equivalent of triphosgene)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
A solution of phosgene (approximately 1.5-2.0 equivalents) in anhydrous toluene is prepared in a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and gas inlet/outlet, and cooled to a temperature between -10°C and 0°C.[11]
-
A solution of 2-chloro-3-fluoroaniline (1.0 equivalent) in anhydrous toluene is prepared separately.
-
The aniline solution is added dropwise to the stirred phosgene solution, maintaining the temperature below 0°C to control the initial exothermic reaction and formation of the carbamoyl chloride intermediate.
-
After the addition is complete, the reaction mixture is slowly heated to the reflux temperature of toluene (~110°C) and maintained for several hours until the reaction is complete (monitored by the cessation of HCl gas evolution).[11]
-
The mixture is then cooled, and excess phosgene and HCl are removed by sparging with an inert gas.
-
The reaction mixture is filtered to remove any insoluble byproducts.
-
The solvent (toluene) is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield pure this compound. The purity of the final product should be validated by Gas Chromatography (GC) and its identity confirmed by IR spectroscopy.
Applications in Drug Discovery
Halogenated aromatic compounds are cornerstones of modern medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly enhance a drug candidate's profile by:
-
Modulating Lipophilicity: Improving membrane permeability and oral absorption.
-
Blocking Metabolic Sites: Increasing metabolic stability and prolonging the drug's half-life.
-
Enhancing Binding Affinity: Participating in halogen bonding or other favorable interactions with the target protein.[12]
This compound serves as a valuable synthon for introducing the 2-chloro-3-fluorophenylurea moiety into potential drug candidates. This structural motif is explored in various therapeutic areas, including oncology and infectious diseases. For instance, the related compound 3-fluorophenyl isocyanate is a key building block in the synthesis of the antibiotic Linezolid, highlighting the pharmaceutical relevance of this compound class.
Safety, Handling, and Storage
Working with isocyanates requires strict adherence to safety protocols due to their toxicity and reactivity.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Isocyanates are highly toxic and can be fatal if inhaled at high concentrations.[8][13]
-
Irritation: Causes serious skin and eye irritation. May cause respiratory irritation.[5]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[13]
-
Lachrymator: Substance which increases the flow of tears.[8][14]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. For higher concentrations, a full-face respirator with an appropriate cartridge (e.g., Type ABEK) is required.[9]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., butyl rubber, Viton®).
-
Skin and Body Protection: Wear a chemical-resistant apron or lab coat. Ensure an eyewash station and safety shower are readily accessible.
Handling and Storage:
-
Handle under an inert, dry atmosphere (e.g., nitrogen or argon).[14]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
-
Store away from incompatible materials such as water, acids, bases, alcohols, and amines.[15]
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, give artificial respiration and seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | 93110-05-5 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. L10891.14 [thermofisher.com]
- 5. 3-Chloro-4-fluorophenyl isocyanate - High purity | EN [georganics.sk]
- 6. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-FLUOROPHENYL ISOCYANATE | 404-71-7 [amp.chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
- 11. prepchem.com [prepchem.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
A Technical Guide to 2-Chloro-3-fluorophenyl Isocyanate: Structure, Properties, and Synthetic Utility for Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-fluorophenyl isocyanate, a halogenated aromatic isocyanate of significant interest to the chemical and pharmaceutical research communities. We will detail its core molecular structure and physicochemical properties, explore the chemical principles that underpin its synthetic utility, and provide a representative experimental protocol for its preparation. The document is intended for researchers, chemists, and drug development professionals who utilize specialized chemical building blocks to construct novel molecular entities. The guide emphasizes the compound's role as a versatile intermediate, driven by the unique reactivity of the isocyanate functional group and the modulatory effects of its halogen substituents.
Core Molecular Profile
The utility of a chemical intermediate begins with a precise understanding of its fundamental characteristics. This compound is a substituted benzene derivative, whose identity and properties are well-defined.
Chemical Identity
-
Systematic Name: 2-Chloro-1-fluoro-3-isocyanatobenzene[1]
Molecular Structure and Weight
The molecule consists of a central benzene ring functionalized with three substituents. A highly reactive isocyanate group (-N=C=O) is located at position 1. A chlorine atom is positioned ortho to the isocyanate at C2, and a fluorine atom is positioned meta to the isocyanate at C3. This specific arrangement of halogens influences the electronic properties and steric environment of the reactive isocyanate group.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for rapid reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 171.56 g/mol | [1][2][4] |
| Molecular Formula | C₇H₃ClFNO | [1][2][3][4] |
| CAS Number | 93110-05-5 | [1][2][3][4] |
| Flash Point | 79.6°C | [3] |
Visualization of Molecular Structure
To provide a clear and unambiguous representation of the compound's topology, the following 2D structural diagram was generated.
Caption: 2D structure of this compound.
Chemical Reactivity and Synthetic Significance
The Isocyanate Functional Group: A Versatile Electrophile
The synthetic utility of this compound is dominated by the reactivity of the isocyanate (-N=C=O) group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it an excellent target for a wide array of nucleophiles.
-
Reaction with Amines: Primary and secondary amines readily attack the isocyanate carbon to form stable urea linkages. This is one of the most common and robust reactions of isocyanates in drug discovery for linking molecular fragments.
-
Reaction with Alcohols: Alcohols and phenols react to form carbamate (urethane) linkages. This reaction is fundamental in polymer chemistry and is also widely used in medicinal chemistry to create prodrugs or modify compound solubility.
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. This sensitivity to moisture necessitates careful handling and storage under anhydrous conditions.
Role in Medicinal Chemistry
Halogenated aromatic compounds are cornerstones of modern drug design.[5] The inclusion of chlorine and fluorine atoms on the phenyl ring of this isocyanate is not merely incidental; it is a strategic design element. These halogens exert profound effects on the molecule's properties:
-
Modulation of Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties like absorption and distribution.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at specific positions can block metabolic oxidation at that site, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Altered Acidity/Basicity: The electron-withdrawing nature of Cl and F can influence the pKa of nearby functional groups, which can be critical for receptor binding or solubility.
-
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions (halogen bonding) within a protein's binding pocket, potentially increasing the affinity and selectivity of a drug.
Phenyl isocyanates containing chloro- and trifluoromethyl groups are recognized as crucial intermediates in the synthesis of antimalarial and anticancer agents, such as the multi-kinase inhibitor sorafenib.[6][7] This highlights the established value of this compound class in developing impactful therapeutics.
Representative Synthetic Protocol: Phosgenation of 2-Chloro-3-fluoroaniline
The most direct and common industrial method for synthesizing aryl isocyanates is the reaction of the corresponding primary aniline with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene.
Principle and Rationale
This protocol outlines a laboratory-scale synthesis using triphosgene, which is a solid and therefore safer to handle than gaseous phosgene. The reaction proceeds by the nucleophilic attack of the aniline's amino group on a carbonyl group from the phosgene equivalent, followed by the elimination of HCl to form the final isocyanate product. An inert solvent like toluene is used to facilitate the reaction and control the temperature. The reaction is typically heated to ensure the completion of the conversion.
Step-by-Step Methodology
Disclaimer: This protocol is a representative example based on established chemical principles for isocyanate synthesis and should be performed only by trained chemists in a suitable laboratory setting with appropriate safety precautions.
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a gas outlet bubbler (to vent HCl), and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Charging: Charge the flask with a solution of 2-Chloro-3-fluoroaniline (1.0 equivalent) dissolved in anhydrous toluene (approx. 5-10 mL per gram of aniline).
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (approx. 0.4 equivalents) in anhydrous toluene. Caution: Triphosgene is toxic and moisture-sensitive. Handle only in a fume hood. Transfer this solution to the dropping funnel.
-
Reaction Execution: While stirring the aniline solution, add the triphosgene solution dropwise at room temperature. The addition may be exothermic. After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C for toluene).[8]
-
Monitoring: Monitor the reaction for the cessation of HCl gas evolution and by a suitable analytical method (e.g., TLC or GC-MS) to confirm the consumption of the starting aniline. The reaction typically requires several hours at reflux.
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is typically purified by fractional distillation under reduced pressure to remove the toluene solvent and any high-boiling impurities, yielding the pure this compound.
Workflow Visualization
Caption: Experimental workflow for the synthesis of an aryl isocyanate.
Safety and Handling
This compound is a reactive chemical intermediate that requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation. Critically, like many isocyanates, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled.[2]
-
Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or dust.
-
Keep the container tightly sealed and store it in a cool, dry place away from moisture, as it will react with water.
-
Conclusion
This compound is a valuable and highly versatile building block for chemical synthesis. Its defined molecular structure, characterized by a molecular weight of 171.56 g/mol , combines a reactive isocyanate handle with the modulating electronic and steric properties of chloro- and fluoro-substituents. This combination makes it an attractive intermediate for constructing complex molecules, particularly in the field of drug discovery where the precise tuning of physicochemical properties is paramount for achieving therapeutic success. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-CHLORO-3-FLUOROPHENYLISOCYANATE | 93110-05-5 [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
A Technical Guide to the Safe Handling of 2-Chloro-3-fluorophenyl Isocyanate and Related Halogenated Phenyl Isocyanates
Introduction: The Isocyanate Challenge in Research and Development
Phenyl isocyanates are indispensable reagents in modern synthetic chemistry, serving as critical building blocks for pharmaceuticals, agrochemicals, and polymers. The introduction of halogen substituents, such as in 2-Chloro-3-fluorophenyl isocyanate, allows for fine-tuning of electronic properties and reactivity, making them valuable tools for drug development professionals. However, this utility is intrinsically linked to the high reactivity of the isocyanate functional group (-NCO), which is the primary driver of its significant health hazards.
The electrophilic carbon of the isocyanate group readily reacts with nucleophiles, including water, alcohols, and amines. In a biological context, this means it can react with water in the respiratory tract and, more critically, with amine and thiol groups in proteins. This non-specific reactivity leads to irritation, cellular damage, and, most significantly, immune system sensitization.[2][3] This guide provides a framework for understanding and managing these risks, enabling researchers to leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.
Extrapolated Hazard Profile and Classification
Based on the GHS classifications of closely related compounds such as 2-chlorophenyl isocyanate, 3-fluorophenyl isocyanate, and 3-chlorophenyl isocyanate, a conservative hazard profile for this compound can be constructed. Researchers must assume this chemical possesses these hazards at a minimum.
| Hazard Class | Anticipated Hazard Category | Hazard Statement | Basis from Analogous Compounds |
| Acute Toxicity, Inhalation | Category 1 or 2 | H330: Fatal if inhaled | 2-Chlorophenyl Isocyanate, 3-Chlorophenyl Isocyanate[4] |
| Skin Corrosion / Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | 2-Chlorophenyl Isocyanate, 3-Chlorophenyl Isocyanate[4] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage | 2-Chlorophenyl Isocyanate, 3-Chlorophenyl Isocyanate[4] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Isocyanates as a class are potent respiratory sensitizers[2][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 2-Chlorophenyl Isocyanate |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 3-Fluorophenyl Isocyanate[6] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | 2-Chlorophenyl Isocyanate |
The Sensitization Risk: The most insidious hazard of isocyanates is their potential to act as sensitizers.[3] Initial exposure, even at low levels, may only cause mild irritation. However, this exposure can prime the immune system. Upon subsequent exposure, a sensitized individual can experience a severe, potentially life-threatening asthmatic reaction, even at concentrations far below any established occupational exposure limit.[7][8] It is crucial to understand that both inhalation and skin contact can lead to respiratory sensitization.[8]
The Hierarchy of Controls: A Mandate for Safe Operation
To ensure personnel safety, a multi-layered approach based on the hierarchy of controls is not just recommended, but essential. Personal Protective Equipment (PPE) is the final layer of defense, not the first.
Caption: Workflow for implementing isocyanate safety controls.
Engineering Controls: The Primary Barrier
All work involving this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute (0.5 m/s). This is non-negotiable. The fume hood contains vapors and aerosols, preventing them from entering the breathing zone of the researcher.[9]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Areas: Clearly demarcate areas where isocyanates are stored and handled. Post warning signs indicating the presence of a potent respiratory sensitizer.[10]
-
Training: All personnel must receive specific training on the hazards of isocyanates, including the signs and symptoms of exposure and sensitization, before they are permitted to handle these compounds.[11]
-
Waste Management: Establish clear protocols for the decontamination and disposal of isocyanate-contaminated waste.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect against splashes and residual vapors. It should be selected based on the specific task and potential for exposure.[11][12]
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Butyl rubber or laminate film gloves. Double-gloving is recommended. | Latex and standard nitrile gloves offer poor resistance to many isocyanates and solvents.[5][13] Butyl rubber provides superior protection. Always inspect gloves for integrity before use and remove them using a technique that avoids contaminating the skin. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Isocyanates are severely irritating and potentially corrosive to the eyes.[8] A face shield is mandatory when there is any risk of splashing, protecting the entire face from contact.[7] |
| Body Protection | A chemically resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against skin contact from accidental spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[14] |
| Respiratory Protection | Use is task-dependent and requires expert consultation. | For operations with a high potential for aerosol generation (e.g., transfer operations outside of primary containment), a supplied-air respirator is the gold standard.[5][7] Air-purifying respirators with organic vapor cartridges are generally not recommended for isocyanates as they have poor warning properties (odor threshold is higher than the exposure limit), and breakthrough can occur without detection.[11] |
Experimental Protocols: Safe Handling and Emergency Response
Step-by-Step General Handling Protocol
-
Preparation: Review the SOP. Assemble all necessary reagents and equipment inside the chemical fume hood. Ensure spill cleanup materials and a waste container are readily accessible.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Dispensing: Use syringes or cannulas for liquid transfers to minimize exposure.
-
Post-Reaction Quenching: At the end of the procedure, carefully quench any unreacted isocyanate in the reaction vessel and any contaminated equipment (e.g., syringes, needles) with a suitable solution, such as 5% aqueous ammonia in isopropanol, before removing them from the fume hood.
-
Decontamination and Doffing: Decontaminate the work surface. Remove PPE in the correct order (gloves last) to avoid self-contamination and wash hands thoroughly.[15]
Emergency First Aid Procedures
Immediate and correct action is critical following any exposure.[16]
-
Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Call for immediate medical attention. Symptoms like chest tightness may be delayed.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[16] Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 30 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Call for immediate medical attention.[16]
Laboratory-Scale Spill Response Protocol
This protocol is for minor spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institutional emergency response team.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. Ensure the spill is contained within the fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection.[16]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[16]
-
Neutralize: Slowly and carefully add a decontaminating solution from the outside of the spill toward the center. A common formulation is a 1:1:1 mixture of water, ethanol, and 5% sodium carbonate solution.[16]
-
Wait & Collect: Allow the mixture to react for at least 30 minutes. The reaction with water and base generates carbon dioxide; do not seal the waste container immediately.[16]
-
Package & Dispose: Using non-sparking tools, scoop the absorbed material into a labeled, open-top hazardous waste container.
-
Decontaminate: Wipe the spill area with the decontamination solution, followed by soap and water. Dispose of all cleanup materials as hazardous waste.
Storage and Stability
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
-
Incompatibilities: Isocyanates are incompatible with water, strong acids, strong bases, alcohols, and amines.[6] Contact with these substances can cause vigorous, exothermic reactions, potentially leading to container pressurization and rupture. Store separately from these materials.
Conclusion
This compound is a powerful synthetic tool whose utility demands a profound respect for its hazardous properties. By understanding the fundamental reactivity of the isocyanate group and adhering to a stringent safety protocol centered on the hierarchy of controls, researchers can effectively mitigate the risks. The lack of specific SDS data for this compound necessitates a conservative approach, treating it as a fatal-if-inhaled respiratory and skin sensitizer. Through diligent application of engineering controls, robust administrative procedures, and correct use of PPE, the scientific community can continue to innovate while ensuring the well-being of its most valuable asset: its researchers.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 9. reddit.com [reddit.com]
- 10. actsafe.ca [actsafe.ca]
- 11. Control measures guide - Canada.ca [canada.ca]
- 12. compositesone.com [compositesone.com]
- 13. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 14. biosynth.com [biosynth.com]
- 15. lakeland.com [lakeland.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Handling and Storage of 2-Chloro-3-fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-3-fluorophenyl isocyanate. Designed for laboratory and drug development settings, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of personnel and the integrity of research.
Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile
This compound is an aromatic halide and isocyanate compound utilized in various research applications.[1] Its reactivity is primarily dictated by the highly electrophilic isocyanate group (-NCO), which readily reacts with nucleophiles.
Key Reactivity Considerations:
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which then decompose to form amines and carbon dioxide gas.[2] This reaction is exothermic and the gas evolution can lead to a dangerous pressure buildup in sealed containers.[3] Therefore, it is imperative to handle and store this compound under anhydrous conditions.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[4][5][6] The compound can also corrode certain plastics and rubbers.[7] Storage in copper, copper alloys, or galvanized surface containers is not recommended.[8]
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 93110-05-5 | [1] |
| Molecular Formula | C7H3ClFNO | [9] |
| Appearance | Not explicitly stated, but related isocyanates are often liquids. | [8][10] |
| Reactivity | Highly reactive with nucleophiles, particularly water, alcohols, and amines. | [2][11] |
Section 2: Hazard Identification and Risk Mitigation
Isocyanates as a class of compounds are recognized for their significant health hazards, primarily related to respiratory and dermal sensitization.[12][13]
Primary Health Hazards:
-
Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to allergic asthma-like reactions, which can be life-threatening with continued exposure.[12][13] Even a single high exposure event may be sufficient to cause sensitization.
-
Dermal Sensitization: Direct skin contact can cause allergic skin reactions, dermatitis, and in some cases, a "tanning" effect due to reaction with skin proteins.[13]
-
Eye and Respiratory Irritation: The vapors are irritating to the eyes, nose, throat, and respiratory tract.[2][12] Many isocyanates are lachrymators, meaning they induce tearing.[14][15][16]
-
Toxicity: Isocyanates are generally toxic if inhaled, ingested, or absorbed through the skin.[15][17][18]
Engineering Controls: The First Line of Defense
The hierarchy of controls prioritizes the elimination or minimization of hazards through engineering solutions.
-
Fume Hoods: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[19]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][20] For larger scale operations, local exhaust ventilation may be necessary.[12]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE should be used to supplement engineering controls, not as a primary means of protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). Double gloving is recommended.[19] | Thin latex or nitrile gloves may not provide adequate protection against isocyanates. |
| Eye Protection | Chemical splash goggles or a full-face shield.[20] | Protects against splashes and irritating vapors.[12] |
| Body Protection | A lab coat, and for larger quantities or splash risks, a chemically resistant apron. | Prevents skin contact. |
| Respiratory Protection | An appropriate respirator with organic vapor cartridges may be required, especially if there is a potential for exceeding exposure limits or in case of a spill.[12][13] | Protects against inhalation of harmful vapors. |
PPE Donning and Doffing Workflow
Caption: Correct sequence for donning and doffing PPE.
Section 3: Standard Operating Procedures for Handling
Adherence to established protocols is critical for safe handling.
General Handling Practices:
-
Work in a designated area within a fume hood.
-
Dispense the smallest quantity necessary for the experiment.[21]
-
Avoid heating isocyanates unless required by a specific protocol and with appropriate engineering controls in place.[21]
-
Wash hands thoroughly after handling, even if gloves were worn.[20]
Section 4: Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, well-ventilated, and lockable area, separate from incompatible materials.[4][14][20]
-
Moisture Control: Protect from moisture at all times.[8][20] Store under an inert atmosphere (e.g., nitrogen or argon).[14][18]
-
Container Integrity: Use appropriate containers, such as 304 stainless steel or polyethylene-lined steel drums. Opened containers must be carefully resealed.[20] Regularly inspect containers for leaks or damage.
Section 5: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Spill Response
Immediate and appropriate action is critical in the event of a spill.[21]
Minor Spill Cleanup Protocol (inside a fume hood):
-
Evacuate and Alert: Alert personnel in the immediate vicinity.
-
Don PPE: Wear appropriate PPE, including respiratory protection.[21]
-
Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or sawdust.[3][17][21] Do not use water.[3]
-
Decontamination: Prepare a decontamination solution. Common formulations include:
-
Application: Carefully apply the decontamination solution to the absorbed spill, working from the outside in. Allow the mixture to react for at least 10 minutes.[21]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a labeled, open container. Do not seal the container immediately, as carbon dioxide may be generated.[3][17][21]
-
Final Cleaning: Wipe the spill area with the decontamination solution and then with water.[21]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[21]
Spill Response Decision Tree
Caption: Decision-making process for spill response.
First Aid Measures
Immediate medical attention is often required for isocyanate exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[20][21] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. A polyglycol-based cleanser or corn oil may be more effective.[21][22] Remove contaminated clothing. Seek medical attention if irritation persists.[21] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[21] Remove contact lenses if present and easy to do. Seek immediate medical attention.[21] |
| Ingestion | Do not induce vomiting. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[21][22] |
Section 6: Waste Disposal
All isocyanate-contaminated waste is considered hazardous.
-
Decontamination: All disposable materials that come into contact with this compound should be decontaminated with a suitable solution before disposal.[23]
-
Containers: Empty containers should be decontaminated before disposal.[23] Some suppliers may accept returns for recycling.[23]
-
Disposal: Follow all federal, state, and local regulations for hazardous waste disposal.[3] Contact a licensed hazardous waste disposal contractor.[3]
Section 7: Conclusion
The safe handling and storage of this compound demand a thorough understanding of its reactivity and hazards, stringent adherence to established protocols, and a proactive approach to safety. By implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. icheme.org [icheme.org]
- 3. fsi.co [fsi.co]
- 4. Control measures guide - Canada.ca [canada.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. isca.me [isca.me]
- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 13. actsafe.ca [actsafe.ca]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Isocyanates – A family of chemicals [tc.canada.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. reddit.com [reddit.com]
- 20. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 21. benchchem.com [benchchem.com]
- 22. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 23. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 2-Chloro-3-fluorophenyl isocyanate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-chloro-3-fluorophenyl isocyanate, a halogenated aromatic isocyanate of increasing importance in synthetic chemistry. The unique substitution pattern of the phenyl ring, featuring an ortho-chloro and a meta-fluoro substituent, imparts distinct electronic and steric characteristics that govern the reactivity of the isocyanate functional group. This document will delve into the fundamental principles of isocyanate chemistry, explore the specific influence of these halogen substituents, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for key transformations, mechanistic diagrams, and a thorough discussion of the structure-reactivity relationship are presented to serve as an authoritative resource for the effective utilization of this versatile chemical intermediate.
Introduction: The Unique Electronic Profile of this compound
Isocyanates (R-N=C=O) are a class of highly reactive organic compounds characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent electronegative atoms, making it susceptible to attack by a wide range of nucleophiles.[1] In aromatic isocyanates, the reactivity of this functional group is further modulated by the electronic properties of the substituents on the phenyl ring.
This compound presents a fascinating case study in substituent effects. The presence of two electron-withdrawing halogen atoms, a chlorine atom at the ortho position and a fluorine atom at the meta position, significantly enhances the electrophilicity of the isocyanate carbon. This heightened reactivity makes it a valuable reagent for the synthesis of a variety of important organic molecules, including ureas and carbamates, which are common motifs in pharmaceuticals and agrochemicals.[2]
The following diagram illustrates the key electronic and steric factors influencing the reactivity of this compound.
Caption: Interplay of electronic and steric effects in this compound.
Core Reactivity: Nucleophilic Addition to the Isocyanate Carbon
The primary mode of reactivity for this compound is the nucleophilic addition to the electrophilic carbon of the isocyanate group.[3] A wide variety of nucleophiles, including alcohols, amines, and water, can participate in this reaction, leading to the formation of stable addition products.
The general mechanism for this reaction is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the isocyanate group, breaking the carbon-nitrogen pi bond and forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, resulting in the final product.
The rate of this reaction is influenced by both the nucleophilicity of the attacking species and the electrophilicity of the isocyanate carbon. The electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound increase the partial positive charge on the isocyanate carbon, thereby accelerating the rate of nucleophilic attack.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Synthesis of Ureas
The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of unsymmetrical ureas.[2][4] This reaction typically proceeds rapidly at room temperature without the need for a catalyst.
Experimental Protocol: Synthesis of 1-(2-Chloro-3-fluorophenyl)-3-phenylurea
-
Reaction Setup: To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the precipitated urea can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1-(2-chloro-3-fluorophenyl)-3-phenylurea.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Isocyanates are sensitive to moisture, which can lead to the formation of undesired symmetric ureas. Using an anhydrous solvent prevents this side reaction.
-
0 °C Addition: The reaction is exothermic. Dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Nitrogen Atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols yields carbamates. This reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound (e.g., dibutyltin dilaurate).[5]
Experimental Protocol: Synthesis of Phenyl N-(2-chloro-3-fluorophenyl)carbamate
-
Reaction Setup: To a solution of phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to yield the pure phenyl N-(2-chloro-3-fluorophenyl)carbamate.
Causality Behind Experimental Choices:
-
Triethylamine: Acts as a base catalyst to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction rate.
-
Heating: Provides the necessary activation energy for the reaction between the less nucleophilic alcohol and the isocyanate.
-
Aqueous Workup: Removes the triethylamine catalyst and any unreacted phenol.
The Influence of ortho-Chloro and meta-Fluoro Substituents
The specific placement of the chlorine and fluorine atoms on the phenyl ring of this compound has a profound impact on its reactivity.
-
meta-Fluoro Substituent: The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the aromatic ring, leading to a decrease in electron density at the carbon atom of the isocyanate group and a significant increase in its electrophilicity.
-
ortho-Chloro Substituent: The chlorine atom at the ortho position also exhibits a strong electron-withdrawing inductive effect (-I). However, its proximity to the isocyanate group introduces a steric hindrance effect. This steric bulk can moderately hinder the approach of nucleophiles to the electrophilic carbon, potentially slowing down the reaction rate compared to an unhindered, similarly electron-deficient isocyanate.
The interplay of these electronic and steric effects results in a highly reactive yet tunable isocyanate. The enhanced electrophilicity due to the combined inductive effects of both halogens generally leads to faster reaction rates compared to less substituted phenyl isocyanates. However, the ortho-chloro group's steric hindrance can be exploited to achieve selectivity in reactions with sterically demanding nucleophiles.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Predicted Chemical Shift/Wavenumber |
| ¹³C NMR | Isocyanate Carbon (N=C =O) | 120-130 ppm |
| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm (complex multiplet) |
| IR Spectroscopy | Isocyanate Stretch (-N=C=O) | ~2270 cm⁻¹ (strong, sharp) |
The ¹³C NMR chemical shift of the isocyanate carbon is a particularly useful diagnostic tool for assessing the electronic environment of this functional group. The electron-withdrawing substituents in this compound are expected to deshield this carbon, resulting in a chemical shift in the downfield region of the spectrum.[6]
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The urea and carbamate linkages formed from its reactions are prevalent in a wide range of biologically active compounds. The presence of chlorine and fluorine atoms can also impart desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.[2]
Conclusion
This compound is a highly reactive and versatile chemical intermediate whose reactivity is governed by the synergistic interplay of the strong electron-withdrawing inductive effects of its ortho-chloro and meta-fluoro substituents and the steric hindrance imparted by the ortho-chloro group. This unique combination of properties makes it an attractive reagent for the efficient synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. A thorough understanding of its electronic and steric profile, as detailed in this guide, is crucial for its effective application in modern organic synthesis and drug discovery.
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. quora.com [quora.com]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 5. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Electrophilicity of 2-Chloro-3-fluorophenyl isocyanate
Abstract
2-Chloro-3-fluorophenyl isocyanate is a halogenated aryl isocyanate whose reactivity is of significant interest in synthetic chemistry, particularly in the realm of drug discovery and materials science. The electrophilicity of its isocyanate carbon is the primary determinant of its reaction kinetics with various nucleophiles. This guide provides a comprehensive analysis of the factors governing this electrophilicity, offering both theoretical and practical insights. The electronic effects of the ortho-chloro and meta-fluoro substituents are dissected through the lens of physical organic chemistry principles. Furthermore, this whitepaper details robust computational and experimental methodologies for quantifying the compound's reactivity. It aims to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile chemical building block in their research and development endeavors.
Introduction: The Significance of Isocyanate Electrophilicity
Isocyanates (R-N=C=O) are a class of highly valuable chemical intermediates, primarily characterized by the electrophilic nature of the central carbon atom in the cumulene system.[1] This inherent reactivity allows them to readily undergo nucleophilic addition reactions with a wide array of compounds, including alcohols, amines, and thiols, to form stable carbamate (urethane), urea, and thiocarbamate linkages, respectively.[2][3] This versatility has made isocyanates indispensable building blocks in the synthesis of polyurethanes, agrochemicals, and, critically, a vast number of pharmaceutical agents.[4]
In drug discovery, the urea functional group is a privileged scaffold due to its ability to act as a rigid hydrogen bond donor, facilitating strong and specific interactions with biological targets like protein kinases.[4][5] The synthesis of these urea-containing molecules often relies on the precise reaction between an isocyanate and an amine.[6][7] The success and efficiency of such syntheses are directly governed by the electrophilicity of the isocyanate.
This compound (C₇H₃ClFNO) is a disubstituted aryl isocyanate where the electronic landscape of the phenyl ring is modulated by two different halogen atoms. The strategic placement of an electron-withdrawing chlorine atom at the ortho position and a fluorine atom at the meta position significantly enhances the electrophilicity of the isocyanate carbon, making it a highly reactive and useful synthon. This guide will explore the theoretical underpinnings of this enhanced reactivity and provide practical methods for its quantitative assessment.
Theoretical Framework: Unpacking the Electronic Effects
The reactivity of an aryl isocyanate is profoundly influenced by the electronic properties of the substituents on the aromatic ring.[1][3] These effects can be broadly categorized as inductive and resonance effects, which either donate or withdraw electron density from the isocyanate functional group.
-
The Isocyanate Group: The isocyanate moiety (-N=C=O) is inherently electrophilic due to the polarization of the N=C and C=O double bonds. The carbon atom is positioned between two highly electronegative atoms (nitrogen and oxygen), which induces a significant partial positive charge (δ+) on the carbon, making it the primary site for nucleophilic attack.[1]
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the phenyl ring through the sigma bonds. This withdrawal of electron density from the ring is transmitted to the isocyanate group, further increasing the partial positive charge on the electrophilic carbon and thus enhancing its reactivity towards nucleophiles.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as the resonance or mesomeric effect. This effect is electron-donating (+R) and acts in opposition to the inductive effect. However, for halogens, the inductive effect is significantly stronger than the resonance effect.
Analysis of this compound:
-
2-Chloro (ortho): The chlorine atom at the ortho position exerts a powerful -I effect, significantly increasing the electrophilicity of the nearby isocyanate carbon. Its +R effect is comparatively weak.
-
3-Fluoro (meta): The fluorine atom at the meta position also exerts a strong -I effect. From the meta position, the +R effect does not extend to the carbon atom bearing the isocyanate group, meaning its electron-withdrawing character is almost purely inductive.
The combined electron-withdrawing nature of these two halogens synergistically increases the electrophilicity of the isocyanate group, making this compound more reactive than unsubstituted phenyl isocyanate.
Quantitative Estimation using Hammett Constants: The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[8][9] The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent. Positive σ values indicate electron-withdrawing groups, which increase reactivity for reactions favored by lower electron density at the reaction center.
| Substituent | Position | Hammett Constant (σ) |
| Chloro | meta | +0.37[8][10] |
| Chloro | para | +0.23[8][10] |
| Fluoro | meta | +0.34[8] |
| Fluoro | para | +0.06[8] |
Table 1: Hammett constants for chloro and fluoro substituents.
While a direct Hammett constant for the ortho position is complicated by steric effects, the strongly positive σ_meta values for both chlorine and fluorine (+0.37 and +0.34, respectively) confirm their potent electron-withdrawing character.[8] The cumulative effect of these substituents in this compound results in a significantly enhanced electrophilic character compared to the parent phenyl isocyanate.
Computational Assessment of Electrophilicity
Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the reactivity of chemical compounds.[1] By calculating various electronic properties, we can gain quantitative insights into the electrophilicity of this compound.
Key Electrophilicity Descriptors:
-
LUMO Energy (Lowest Unoccupied Molecular Orbital): The LUMO is the frontier molecular orbital that accepts electrons from an incoming nucleophile. A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity and greater reactivity.
-
Global Electrophilicity Index (ω): This index, defined by Parr, provides a quantitative measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and chemical hardness (η). A higher ω value corresponds to a higher electrophilicity.
-
Conceptual DFT Workflow: The workflow for calculating these parameters is outlined below.
Caption: Workflow for DFT-based electrophilicity assessment.
Protocol for DFT Calculation:
-
Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization and frequency calculation using a DFT functional and basis set, such as B3LYP/6-31G(d), to find the minimum energy conformation. This step is crucial for obtaining accurate electronic properties.[11]
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Analysis:
-
Record the LUMO energy. Compare this value to that of phenyl isocyanate and other substituted isocyanates. A lower value for the target molecule indicates higher electrophilicity.
-
Calculate the global electrophilicity index (ω) using the HOMO and LUMO energies.
-
Visualize the LUMO to confirm that it is primarily localized on the isocyanate carbon, identifying it as the site of nucleophilic attack.
-
Experimental Determination of Reactivity
While computational methods provide excellent predictions, experimental validation is essential for confirming reactivity. Kinetic studies offer the most direct method for quantifying the electrophilicity of an isocyanate by measuring its reaction rate with a standard nucleophile.[12][13][14]
A common approach involves reacting the isocyanate with an alcohol, such as 1-butanol, and monitoring the reaction progress over time.[13] The reaction produces a urethane and typically follows second-order kinetics.
Reaction Scheme: Cl(F)C₆H₃-N=C=O + CH₃(CH₂)₃OH → Cl(F)C₆H₃-NH-CO-O-(CH₂)₃CH₃
Protocol for Kinetic Analysis via FT-IR Spectroscopy:
-
Materials & Preparation:
-
This compound (high purity).
-
1-Butanol (anhydrous, high purity).
-
Anhydrous solvent (e.g., Toluene or Acetonitrile).
-
Thermostatted reaction vessel.
-
-
Reaction Setup:
-
Prepare stock solutions of the isocyanate and 1-butanol in the chosen anhydrous solvent at known concentrations.
-
Equilibrate the solutions and the reaction vessel to a constant temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Initiate the reaction by mixing the reactant solutions in the vessel. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution).
-
Immediately acquire the FT-IR spectrum of the aliquot.
-
-
Data Acquisition & Analysis:
-
Monitor the disappearance of the characteristic sharp absorption band of the isocyanate group (-NCO) at approximately 2270 cm⁻¹.[15]
-
Calculate the concentration of the isocyanate at each time point using a pre-established calibration curve based on Beer's Law.
-
Plot 1/[Isocyanate] versus time. For a second-order reaction, this plot will yield a straight line.
-
The slope of this line is the second-order rate constant (k₂), which is a direct quantitative measure of the isocyanate's electrophilicity.
-
Caption: Workflow for experimental kinetic analysis using FT-IR.
Applications in Drug Development
The predictable and high reactivity of this compound makes it an attractive reagent for synthesizing libraries of urea-based compounds in drug discovery. A prime example is its use in the synthesis of kinase inhibitors, such as analogs of Sorafenib.[5]
In a typical synthetic route, an amine-containing fragment is reacted with this compound to form the crucial urea linkage that often serves as a hinge-binding motif in the active site of a kinase.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
The enhanced electrophilicity ensures that this coupling reaction proceeds efficiently, often at room temperature, with high yields and clean conversions. This reliability is paramount in both medicinal chemistry campaigns and large-scale synthesis of active pharmaceutical ingredients (APIs).
Conclusion
The electrophilicity of this compound is significantly enhanced by the synergistic electron-withdrawing inductive effects of the ortho-chloro and meta-fluoro substituents. This heightened reactivity can be predicted and quantified using computational methods like DFT and confirmed experimentally through kinetic studies. The compound's robust and predictable reactivity makes it a valuable tool for synthetic chemists, particularly in the field of drug discovery for the construction of urea-based bioactive molecules. A thorough understanding of its electronic properties, as detailed in this guide, allows for its rational and effective application in complex synthetic challenges.
References
- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. web.viu.ca [web.viu.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Introduction to 2-Chloro-3-fluorophenyl isocyanate and its Solubility
An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluorophenyl isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 93110-05-5) is a substituted aromatic isocyanate, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3][4] The isocyanate functional group (-N=C=O) is highly reactive, participating in addition reactions with nucleophiles such as alcohols, amines, and water. The solubility of this reagent in organic solvents is a critical factor that governs its reactivity, reaction kinetics, and the overall efficiency of synthetic processes. Understanding and predicting its solubility behavior is paramount for designing robust and scalable chemical transformations.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are the aromatic phenyl ring, the electron-withdrawing chloro and fluoro substituents, and the polar isocyanate group.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties of similar aromatic isocyanates, such as phenyl isocyanate[5][6], and general principles of solubility, we can predict the solubility of this compound in various classes of organic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Toluene, Hexane, Benzene | High | The non-polar aromatic ring of the isocyanate interacts favorably with the non-polar solvent molecules through London dispersion forces. Toluene is a particularly suitable solvent for reactions involving isocyanates.[7][8] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Ethyl Acetate | High to Moderate | The polar isocyanate group can engage in dipole-dipole interactions with these solvents. However, the overall non-polar character of the substituted phenyl ring also contributes significantly to solubility. The reactivity of the isocyanate group with any residual water in these solvents must be considered.[9] |
| Polar Protic | Alcohols (e.g., Methanol, Ethanol), Water | Reactive (Soluble with reaction) | Isocyanates react readily with protic solvents. For instance, they react with alcohols to form urethanes and with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide.[5] Therefore, these are generally not suitable solvents unless the reaction product is the desired outcome. |
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is a multifactorial property. The interplay of solute and solvent characteristics, along with external conditions, dictates the extent of dissolution.
Figure 1: Key factors influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Due to the reactive nature of isocyanates, determining their solubility requires careful experimental design to avoid reaction with atmospheric moisture or impurities in the solvent. A common and reliable method is to determine the concentration of a saturated solution. The following protocol outlines a titrimetric method for determining the solubility of this compound in a non-reactive organic solvent (e.g., anhydrous toluene). This method is adapted from standard procedures for the determination of isocyanate content.[7][8][10]
Materials:
-
This compound
-
Anhydrous toluene
-
Di-n-butylamine solution (standardized, in anhydrous toluene)
-
Standardized hydrochloric acid (HCl) solution
-
2-Propanol (Isopropyl alcohol)
-
Bromophenol blue indicator
-
Anhydrous glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Burette
-
Volumetric flasks and pipettes
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Preparation of a Saturated Solution: a. In a jacketed glass vessel under an inert atmosphere, add a known volume of anhydrous toluene. b. Gradually add an excess of this compound to the toluene while stirring until no more solute dissolves, and a solid phase remains. c. Allow the solution to equilibrate for a sufficient time (e.g., 24 hours) at a constant temperature to ensure saturation.
-
Sampling and Reaction: a. Carefully withdraw a known volume of the clear supernatant from the saturated solution using a volumetric pipette. Avoid transferring any solid material. b. Transfer the aliquot to a flask containing a known excess of a standardized di-n-butylamine solution in anhydrous toluene. c. Allow the reaction between the isocyanate and di-n-butylamine to proceed for a specified time (e.g., 15 minutes) with gentle stirring. This reaction forms a urea derivative.
-
Back Titration: a. Add a few drops of bromophenol blue indicator to the flask. b. Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (color change from blue to yellow). c. Record the volume of HCl solution used.
-
Blank Determination: a. Perform a blank titration using the same volume of the di-n-butylamine solution but without the addition of the isocyanate solution. b. Titrate with the standardized HCl solution to the same endpoint. c. Record the volume of HCl solution used for the blank.
-
Calculation of Solubility: a. Calculate the amount of di-n-butylamine that reacted with the isocyanate in the aliquot. b. From the stoichiometry of the reaction (1:1), determine the moles of this compound in the aliquot. c. Calculate the solubility in terms of molarity (mol/L) or grams per 100 mL.
Figure 2: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific experimental data on the solubility of this compound remains to be published, a strong predictive understanding can be derived from the principles of chemical similarity and intermolecular forces. It is anticipated to be highly soluble in non-polar aprotic and polar aprotic organic solvents, while it will react with protic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a reliable methodology. A thorough understanding of its solubility is essential for the effective design and optimization of synthetic routes in which this versatile reagent is employed.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. Page loading... [guidechem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. This compound [m.chemicalbook.com]
- 5. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. xylem.com [xylem.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. researchgate.net [researchgate.net]
- 10. hiranuma.com [hiranuma.com]
A Technical Guide to 2-Chloro-3-fluorophenyl isocyanate for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Chloro-3-fluorophenyl isocyanate, a key building block for medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document explores the compound's properties, commercial availability, safe handling protocols, and its application in the synthesis of bioactive molecules.
Introduction to this compound: A Versatile Reagent
This compound (CAS Number: 130972-03-5) is an aromatic isocyanate that has garnered interest in the pharmaceutical industry due to its utility in creating diverse molecular scaffolds. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties, influencing the reactivity of the isocyanate group and the biological activity of the resulting derivatives. The strategic placement of these halogens can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2]
The core reactivity of this compound lies in its highly electrophilic isocyanate (-N=C=O) functional group. This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is the foundation of its application as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.
Sourcing and Evaluating Commercial Suppliers
A reliable supply of high-purity starting materials is paramount in research and drug development. Several commercial suppliers offer this compound, and a careful evaluation of these vendors is crucial to ensure the quality and consistency of your research.
Key Evaluation Criteria for Suppliers:
-
Purity and Specification: Always request a Certificate of Analysis (CoA) to verify the purity of the compound. Key parameters to check include the assay (typically by GC or HPLC), moisture content, and the presence of any residual starting materials or by-products.
-
Available Grades and Quantities: Suppliers may offer different grades (e.g., research grade, bulk) and a range of quantities from milligrams to kilograms.[3]
-
Documentation: Reputable suppliers will provide comprehensive documentation, including a Safety Data Sheet (SDS) and a detailed CoA with each batch.
-
Packaging and Shipping: Isocyanates are moisture-sensitive and require proper packaging under an inert atmosphere. Inquire about the supplier's packaging and shipping procedures to ensure the integrity of the compound upon arrival.
Table 1: Representative Supplier Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | Colorless to light yellow liquid | Visual |
| Purity (Assay) | ≥ 98.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, FTIR |
| Moisture Content | ≤ 0.05% | Karl Fischer Titration |
| Residual Solvents | Varies by synthesis route | GC-HS |
Note: This table is a composite based on typical specifications for similar compounds. Always refer to the supplier's specific CoA for lot-specific data.
Diagram 1: Workflow for Supplier Qualification
Caption: A streamlined workflow for the qualification of new chemical suppliers.
Safety, Handling, and Storage of Isocyanates
Isocyanates are reactive and potentially hazardous chemicals that require strict adherence to safety protocols. The following guidelines are based on best practices for handling aromatic isocyanates.[4][5][6]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when handling outside of a certified chemical fume hood. Isocyanates are potent respiratory sensitizers.[4][5]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Skin Protection: Wear nitrile or butyl rubber gloves. A lab coat or chemical-resistant apron should be worn to protect against splashes.[6]
-
Ventilation: All handling of this compound should be performed in a well-ventilated chemical fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Keep containers tightly sealed to prevent moisture ingress, which can lead to the formation of solid urea derivatives and a pressure build-up from carbon dioxide evolution.
-
Store separately from incompatible materials such as acids, bases, alcohols, and amines.[4]
Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Do not use water to clean up spills, as it will react violently with the isocyanate.
-
Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its ability to readily form urea derivatives. The diaryl urea motif is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The chlorine and fluorine substituents on the phenyl ring of this particular isocyanate can be strategically employed to modulate the drug-like properties of the final compound.
Synthesis of Bioactive Molecules:
While specific, publicly available examples of named drug candidates synthesized directly from this compound are not prevalent in the immediate literature, its application can be inferred from patents and medicinal chemistry studies on related compounds. For instance, a patent for compounds useful for treating cancers mentions the use of "fluoro, chloro" substituted phenyl groups in the synthesis of casein kinase 1 alpha 1 (CSNK1A1) inhibitors.[2]
Experimental Protocol: General Synthesis of a Diaryl Urea Derivative
This protocol outlines a general procedure for the synthesis of a diaryl urea derivative from this compound and a primary aromatic amine.
Materials:
-
This compound
-
Substituted aromatic amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
To a solution of the substituted aromatic amine (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Diagram 2: Reaction Scheme for Diaryl Urea Synthesis
Caption: General reaction scheme for the synthesis of a diaryl urea.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its unique substitution pattern and the reactivity of the isocyanate group provide a powerful tool for the synthesis of novel bioactive compounds. By understanding the sourcing, handling, and synthetic applications of this compound, researchers can effectively leverage its potential in the development of new therapeutics. As with all reactive chemicals, a commitment to safety and proper handling is essential for successful and safe research outcomes.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 2. broadinstitute.org [broadinstitute.org]
- 3. This compound - High purity | EN [georganics.sk]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. biosynth.com [biosynth.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Substituted Ureas from 2-Chloro-3-fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of N,N'-substituted ureas utilizing 2-Chloro-3-fluorophenyl isocyanate as a key electrophilic precursor. Substituted ureas are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved therapeutics. This guide elucidates the underlying reaction mechanism, offers detailed, adaptable experimental protocols, and provides expert insights into safety, reaction optimization, and troubleshooting. The protocols are designed to be robust and scalable for applications ranging from library synthesis for drug discovery to targeted synthesis of complex molecules.
Introduction: The Significance of the Urea Moiety
The urea functional group is a privileged scaffold in drug design and materials science. Its unique ability to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group) allows for strong and specific interactions with biological targets such as protein kinases and receptors.[1] This has led to the development of numerous blockbuster drugs, including the kinase inhibitor Sorafenib, which features a diaryl urea core.[2]
The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[3][4] this compound is a particularly valuable reagent in this context. The electron-withdrawing effects of the chlorine and fluorine atoms significantly enhance the electrophilicity of the isocyanate carbon, making it highly reactive towards a broad range of nucleophilic amines and often allowing the reaction to proceed rapidly and cleanly at ambient temperatures.[5]
General Reaction Mechanism
The formation of a urea from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds via the attack of the lone pair of electrons on the amine's nitrogen atom onto the highly electrophilic carbonyl carbon of the isocyanate group. This is typically the rate-determining step. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen generates the stable, neutral urea product.[5] The reaction is generally exothermic and often proceeds to completion without the need for a catalyst.[5]
References
Preparation of Carbamates using 2-Chloro-3-fluorophenyl isocyanate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbamates and the Role of 2-Chloro-3-fluorophenyl isocyanate
Carbamates, also known as urethanes, are a critical class of organic compounds characterized by the functional group R-NH-C(=O)O-R'. This moiety is a cornerstone in medicinal chemistry and drug design, frequently serving as a bioisostere for the amide bond.[1][2] The inclusion of a carbamate group can enhance a molecule's pharmacokinetic properties, such as metabolic stability and cell membrane permeability.[2][3] Carbamates are integral structural components in a wide array of approved therapeutic agents, underscoring their importance in the development of novel pharmaceuticals.[4][5][6]
The synthesis of carbamates is most commonly achieved through the reaction of an isocyanate with an alcohol.[1] this compound is a particularly useful reagent in this context. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring increases the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles like alcohols.[1] This heightened reactivity allows for efficient carbamate formation under mild conditions. This guide provides a comprehensive overview of the preparation of carbamates using this compound, including the underlying reaction mechanism, detailed experimental protocols, and safety considerations.
Reaction Mechanism and Causality
The formation of a carbamate from the reaction of this compound and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group.[1][7] This is followed by a proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, yielding the stable carbamate product.[1]
Several factors influence the rate of this reaction. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[8] The reaction can be catalyzed by both acids and bases.[7][9] Common base catalysts include tertiary amines and organometallic compounds, such as dibutyltin dilaurate.[9][10] The choice of solvent can also play a role, with polar aprotic solvents often facilitating the reaction.
In-Depth Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from this compound and a Primary Alcohol
This protocol outlines a general method for the synthesis of a carbamate using a primary alcohol as the nucleophile.
Materials:
-
This compound (CAS 93110-05-5)[11]
-
Primary alcohol (e.g., ethanol, benzyl alcohol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM or THF.
-
If using a catalyst, add triethylamine (0.1 equivalents) to the alcohol solution.
-
In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM or THF.
-
Slowly add the isocyanate solution to the stirred alcohol solution at room temperature. An exothermic reaction may be observed.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[12]
-
Once the reaction is complete (typically within 1-4 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired carbamate.
-
Characterize the purified carbamate using spectroscopic methods such as NMR, IR, and mass spectrometry.[13]
Protocol 2: Purification and Characterization
Thorough purification and characterization are essential to confirm the identity and purity of the synthesized carbamate.
Purification:
-
Column Chromatography: This is the most common method for purifying carbamates. The choice of stationary phase (typically silica gel) and mobile phase will depend on the polarity of the specific carbamate.
-
Recrystallization: For solid carbamates, recrystallization from a suitable solvent system can be an effective purification technique.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic signal for the N-H proton of the carbamate, typically in the range of δ 5-8 ppm. The chemical shifts of the protons on the aromatic ring and the alkyl/aryl group from the alcohol will also be present.
-
¹³C NMR: The carbonyl carbon of the carbamate typically appears in the range of δ 150-160 ppm.[14]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized carbamate and to confirm its molecular formula.
Data Presentation
| Spectroscopic Data | Characteristic Signature for Carbamates |
| ¹H NMR | N-H proton signal (δ 5-8 ppm) |
| ¹³C NMR | Carbonyl carbon signal (δ 150-160 ppm)[14] |
| IR Spectroscopy | C=O stretch (1680-1730 cm⁻¹)[15] |
| N-H stretch (3200-3400 cm⁻¹)[15][16] |
Visualizations
Caption: Experimental workflow for carbamate synthesis.
Caption: Reaction mechanism for carbamate formation.
Safety and Handling of this compound
Isocyanates are highly reactive and toxic compounds that require careful handling.[17][18]
-
Inhalation: Isocyanates are potent respiratory sensitizers and can cause asthma-like symptoms upon inhalation.[19][20] All manipulations should be performed in a well-ventilated fume hood.[19][21]
-
Skin and Eye Contact: Isocyanates are irritating to the skin and eyes.[20][22] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[17][18][23]
-
Moisture Sensitivity: Isocyanates react with water to form ureas and release carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[19][21] Store this compound under an inert atmosphere and away from moisture.[24]
-
Spills: In case of a spill, neutralize with a decontaminating solution (e.g., a mixture of water, ammonia, and isopropanol) and absorb with an inert material.[21]
Conclusion
The reaction of this compound with alcohols provides a reliable and efficient route for the synthesis of a diverse range of carbamates. The protocols and information presented in this guide are intended to assist researchers in the successful and safe execution of these important transformations. The resulting carbamates have significant potential for application in drug discovery and development, serving as valuable building blocks for novel therapeutic agents.
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. poliuretanos.net [poliuretanos.net]
- 10. wernerblank.com [wernerblank.com]
- 11. This compound - High purity | EN [georganics.sk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 18. safework.nsw.gov.au [safework.nsw.gov.au]
- 19. Isocyanates – A family of chemicals [tc.canada.ca]
- 20. environmentclearance.nic.in [environmentclearance.nic.in]
- 21. icheme.org [icheme.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols: The Synthesis of N,N'-Disubstituted Ureas via Reaction of 2-Chloro-3-fluorophenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl Ureas in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug design, prized for its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. This motif is central to the molecular architecture of numerous therapeutic agents, facilitating high-affinity interactions with biological targets. The synthesis of unsymmetrical N,N'-diaryl ureas, in particular, is of significant interest to medicinal chemists.[1] Among the vast array of building blocks available for the construction of these valuable compounds, 2-chloro-3-fluorophenyl isocyanate stands out as a versatile and reactive intermediate. Its unique substitution pattern, featuring two distinct halogen atoms, offers opportunities for fine-tuning the physicochemical properties of the resulting urea derivatives, such as lipophilicity, metabolic stability, and target-binding affinity.
This application note provides a comprehensive guide to the reaction of this compound with primary amines, a robust and straightforward method for the synthesis of N-(2-chloro-3-fluorophenyl)-N'-(alkyl/aryl) ureas. We will delve into the underlying reaction mechanism, present a detailed and field-proven experimental protocol, discuss critical process parameters, and highlight the application of this chemistry in the context of drug discovery, with a particular focus on the development of kinase inhibitors.
Reaction Mechanism: Nucleophilic Addition to the Isocyanate Moiety
The formation of a urea linkage from the reaction of an isocyanate with a primary amine is a classic example of a nucleophilic addition reaction. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The primary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile.
The reaction proceeds via a straightforward, often uncatalyzed, mechanism:
-
Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: A proton is subsequently transferred from the nitrogen of the amine to the nitrogen of the isocyanate, yielding the stable urea product.
This reaction is typically fast and exothermic. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring of this compound, further enhances the electrophilicity of the isocyanate carbon, often leading to a more rapid reaction.
Caption: Nucleophilic addition of a primary amine to this compound.
Experimental Protocol: Synthesis of N-(2-chloro-3-fluorophenyl)-N'-(4-phenoxyphenyl)urea
This protocol provides a detailed, step-by-step method for a representative reaction of this compound with a primary amine, 4-phenoxyaniline. This specific transformation is analogous to a key step in the synthesis of various kinase inhibitors.
Materials and Reagents
-
This compound
-
4-Phenoxyaniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass funnel and filter paper
-
Chromatography column
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyaniline (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent the reaction of the isocyanate with atmospheric moisture, which would lead to the formation of an unstable carbamic acid that decarboxylates to form an amine, ultimately resulting in the formation of a symmetrical urea byproduct.[2]
-
Isocyanate Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred solution of the amine at room temperature. The reaction is often exothermic, and for larger-scale reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The reaction is generally complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, if the product has precipitated, it can be collected by filtration, washed with a small amount of cold DCM, and dried. If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.[3]
-
Recrystallization: A suitable solvent system for recrystallization is often a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Column Chromatography: If necessary, purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Workflow Diagram
Caption: General workflow for the synthesis of N,N'-disubstituted ureas.
Key Reaction Parameters and Considerations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, DMF) | Prevents side reactions of the isocyanate with protic solvents like water or alcohols.[1] |
| Stoichiometry | Near equimolar amounts of amine and isocyanate (1:1 to 1:1.1) | A slight excess of the isocyanate can ensure complete consumption of the more valuable amine. |
| Temperature | Room temperature is generally sufficient. | The reaction is typically fast and exothermic. Cooling may be required for large-scale reactions. |
| Catalyst | Generally not required. | The reaction between primary amines and isocyanates is usually rapid without catalysis.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the hydrolysis of the isocyanate to the corresponding amine, which can lead to the formation of symmetrical urea byproducts.[2] |
Applications in Drug Development: The Case of Kinase Inhibitors
The N,N'-diaryl urea scaffold is a privileged structure in the design of kinase inhibitors. The urea moiety mimics the hydrogen bonding interactions of the hinge region of the ATP binding site in many kinases. The aryl groups can be tailored to occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
A prominent example is the multi-kinase inhibitor Sorafenib , which is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5][6] The core structure of Sorafenib features a diaryl urea linkage formed between 4-aminophenol and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The synthesis of numerous Sorafenib analogues has been reported, often employing a similar synthetic strategy.[4][5][6]
The reaction of this compound with various primary amines allows for the rapid generation of a library of novel urea-containing compounds. These compounds can then be screened for their biological activity against a panel of kinases or other therapeutic targets. The 2-chloro and 3-fluoro substituents on the phenyl ring can influence the compound's conformation, electronic properties, and metabolic stability, providing a valuable tool for structure-activity relationship (SAR) studies.[7]
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN115232030A - Aryl urea compound and its preparation method and pharmaceutical use - Google Patents [patents.google.com]
Application Notes and Protocols: The Reaction of 2-Chloro-3-fluorophenyl Isocyanate with Alcohols in Synthetic Chemistry
Introduction: The Versatility of Halogenated Aryl Isocyanates in Carbamate Synthesis
The reaction of isocyanates with alcohols to form carbamates is a cornerstone of modern organic synthesis, with wide-ranging applications from the production of polyurethanes to the development of novel therapeutics. Aryl isocyanates, in particular, are valuable precursors for a diverse array of biologically active molecules. The introduction of halogen substituents onto the phenyl ring, such as in the case of 2-chloro-3-fluorophenyl isocyanate, provides medicinal chemists with a powerful tool to modulate the physicochemical properties of the resulting carbamates. These properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, are critical for the design of effective drug candidates.[1] This guide provides a detailed exploration of the reaction between this compound and alcohols, offering insights into the reaction mechanism, practical experimental protocols, and potential applications in drug discovery.
This compound is a commercially available research chemical, making it a readily accessible building block for synthetic projects.[2][3] The presence of both a chloro and a fluoro group on the phenyl ring is of particular interest. The electron-withdrawing nature of these halogens is expected to increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity towards nucleophiles like alcohols. Furthermore, the specific substitution pattern can influence the conformational preferences of the resulting carbamate, which can be crucial for its interaction with protein binding pockets.
Reaction Mechanism: Nucleophilic Addition to the Isocyanate Group
The fundamental reaction between an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, which can be facilitated by other alcohol molecules or a catalyst, to yield the stable carbamate (urethane) linkage.
The reaction rate and mechanism can be influenced by several factors, including the steric hindrance of the alcohol, the electronic properties of the isocyanate, and the presence of catalysts. For instance, primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[4] The reaction can exhibit complex kinetics, sometimes showing a greater than first-order dependence on the alcohol concentration, which is attributed to the self-association of alcohol molecules forming more reactive polymeric species.[4][5]
To visualize the fundamental transformation, the following diagram illustrates the reaction pathway:
Figure 1: General reaction mechanism for the formation of a carbamate from this compound and an alcohol.
Catalysis of the Isocyanate-Alcohol Reaction
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts is common to increase the reaction rate and allow for milder conditions. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds, such as those based on tin or zinc.[6][7]
Tertiary amines are thought to function by forming a complex with the alcohol, increasing its nucleophilicity. Organometallic catalysts, on the other hand, can coordinate to both the isocyanate and the alcohol, bringing them into proximity and activating them for the reaction. The choice of catalyst can depend on the specific substrates and desired reaction conditions. For instance, organotin catalysts are highly effective but are facing increasing scrutiny due to their toxicity.[8]
Experimental Protocols
The following protocols are provided as a general guide for the reaction of this compound with alcohols. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.
General Protocol for the Uncatalyzed Reaction
This protocol is suitable for reactive primary alcohols where high temperatures can be tolerated.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, butanol)
-
Anhydrous toluene or other suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent) and anhydrous toluene.
-
With stirring, add this compound (1.05 equivalents) dropwise to the alcohol solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for the Catalyzed Reaction
This protocol is recommended for less reactive alcohols (e.g., secondary alcohols) or when milder reaction conditions are desired.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine catalyst (e.g., triethylamine, ~5 mol%) or an organometallic catalyst (e.g., dibutyltin dilaurate, ~0.1 mol%)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent), anhydrous solvent, and the catalyst.
-
Stir the solution at room temperature and add this compound (1.05 equivalents) dropwise.
-
Monitor the reaction progress by TLC or HPLC. The reaction is often complete within a few hours at room temperature.
-
Upon completion, quench the reaction by adding a small amount of water or a dilute aqueous acid solution if a tertiary amine catalyst was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram outlines a typical experimental workflow for the synthesis of N-(2-chloro-3-fluorophenyl)carbamates.
Figure 2: A generalized experimental workflow for the synthesis of N-(2-chloro-3-fluorophenyl)carbamates.
Safety Considerations: Handling Isocyanates
Isocyanates are toxic and highly reactive compounds. They are potent irritants to the eyes, skin, and respiratory tract.[9] Inhalation can lead to sensitization and occupational asthma.[9] Therefore, it is imperative to handle this compound with appropriate safety precautions.
-
Engineering Controls: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In some cases, respiratory protection may be necessary.
-
Handling: Avoid breathing vapors or dust. Prevent contact with skin and eyes.
-
Waste Disposal: Dispose of isocyanate waste according to institutional and local regulations.
Applications in Drug Discovery and Medicinal Chemistry
The carbamate functional group is a common motif in many pharmaceuticals due to its ability to act as a stable bioisostere for amide bonds, often leading to improved pharmacokinetic properties. The incorporation of the 2-chloro-3-fluorophenyl moiety can further enhance the therapeutic potential of a molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity. Moreover, the presence of fluorine can block metabolic pathways, increasing the in vivo half-life of a drug.
While specific examples of drugs derived from this compound are not prevalent in the public literature, the analogous reactivity with amines to form diaryl ureas is a well-established strategy in the synthesis of kinase inhibitors for cancer therapy. This suggests that carbamates derived from this isocyanate could also serve as valuable intermediates or final drug candidates in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The modular nature of the synthesis allows for the creation of large libraries of compounds for high-throughput screening.
Quantitative Data Summary
The following table provides a hypothetical summary of expected yields for the reaction of this compound with different types of alcohols under various conditions. These are representative values and actual yields will depend on the specific substrate and optimization of the reaction.
| Alcohol Type | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary (e.g., Ethanol) | None | 80-110 | 4-12 | 85-95 |
| Primary (e.g., Ethanol) | Triethylamine (5 mol%) | 25 | 1-4 | 90-98 |
| Secondary (e.g., Isopropanol) | None | 110 | 12-24 | 40-60 |
| Secondary (e.g., Isopropanol) | DBTDL (0.1 mol%) | 25 | 2-6 | 80-90 |
| Tertiary (e.g., t-Butanol) | DBTDL (0.1 mol%) | 50 | 24-48 | 10-30 |
Conclusion
The reaction of this compound with alcohols provides a reliable and versatile method for the synthesis of N-(2-chloro-3-fluorophenyl)carbamates. The electronic properties of the halogenated phenyl ring make this a reactive and useful building block in synthetic and medicinal chemistry. By understanding the reaction mechanism and employing appropriate catalytic conditions, researchers can efficiently generate a wide range of carbamates for further investigation as potential therapeutic agents. Adherence to strict safety protocols is paramount when working with isocyanates. The protocols and insights provided in this guide are intended to facilitate the successful application of this valuable chemical transformation in research and development.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. cphi-online.com [cphi-online.com]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 93110-05-5 | Benchchem [benchchem.com]
Application Note: A Practical Guide to the Synthesis of N-Aryl Carbamates via Carbamoylation with 2-Chloro-3-fluorophenyl Isocyanate
Introduction: The Significance of N-Aryl Carbamates in Modern Chemistry
N-aryl carbamates and the structurally related N,N'-diaryl ureas are privileged scaffolds in medicinal chemistry and materials science. [1][2]These motifs are integral to a wide range of biologically active molecules, including kinase inhibitors used in oncology, such as Sorafenib. [3]The carbamate linkage provides a stable, planar structure with defined hydrogen bonding capabilities, making it an excellent pharmacophore for interacting with biological targets. The synthesis of these compounds is most commonly achieved through the nucleophilic attack of an amine or alcohol onto a highly reactive isocyanate electrophile. [1][4] This application note provides a detailed, field-tested protocol for the N-aryl carbamoylation of primary and secondary aryl amines using 2-Chloro-3-fluorophenyl isocyanate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, discuss methods for reaction monitoring and purification, and outline critical safety considerations.
Reaction Principle and Mechanism
The core of this transformation is the addition of a nucleophilic amine (R-NH₂) to the electrophilic carbonyl carbon of the isocyanate group (-N=C=O). The reaction proceeds via a concerted or stepwise mechanism, initiated by the attack of the amine's lone pair of electrons on the isocyanate carbon. This forms a transient zwitterionic intermediate that rapidly rearranges to the stable urea product.
The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring of this compound, enhances the electrophilicity of the isocyanate carbon, typically leading to a rapid and efficient reaction.
References
Troubleshooting & Optimization
Technical Support Center: Managing 2-Chloro-3-fluorophenyl isocyanate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorophenyl isocyanate. Given its high reactivity, particularly its sensitivity to moisture, this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments.
Introduction: The Challenge of a Reactive Intermediate
This compound is a valuable reagent in organic synthesis, prized for the electrophilic nature of its isocyanate group (-NCO), which readily reacts with nucleophiles like alcohols and amines.[1] This reactivity is fundamental to its utility in creating urethane and urea linkages, common in pharmaceutical and material science applications.
However, this high reactivity also presents a significant challenge: an extreme sensitivity to moisture. Water, a ubiquitous nucleophile, readily reacts with the isocyanate group in a destructive side reaction.[2][3] Understanding and controlling this moisture sensitivity is not merely a suggestion but a critical requirement for achieving desired product yields, purity, and experimental reproducibility. This guide is designed to equip you with the expertise to master the handling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture? The carbon atom in the isocyanate (-N=C=O) group is highly electrophilic. It reacts rapidly with nucleophiles, including the oxygen atom in water.[1][2] This initial reaction forms an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[1][4][5] The newly formed amine is also a potent nucleophile and quickly reacts with a second molecule of the isocyanate to produce a stable, and often insoluble, disubstituted urea.[6]
Q2: What are the immediate signs of moisture contamination in my reaction? There are two classic indicators:
-
Foaming or Bubbling: The decomposition of the carbamic acid intermediate releases carbon dioxide (CO2) gas, which can cause the reaction mixture to bubble, foam, or even lead to a dangerous pressure buildup in a sealed vessel.[4][7]
-
Formation of a White Precipitate: The final product of the reaction with water is a disubstituted urea. These ureas are often insoluble in common organic solvents and will appear as a white, amorphous solid, crashing out of the solution.[7]
Q3: How does moisture contamination impact my experiment's outcome? The impact is multifaceted and severe:
-
Reduced Yield: For every mole of water that contaminates the reaction, two moles of your valuable isocyanate are consumed in this unwanted side reaction, drastically lowering the yield of your desired product.[7]
-
Product Contamination: The insoluble urea byproduct can be difficult to remove from the desired product, complicating purification and compromising final sample purity.
-
Inconsistent Results: Failure to rigorously control moisture leads to poor reproducibility between experimental runs.
Q4: How should I properly store my container of this compound? Proper storage is the first line of defense. Isocyanates should be stored in a cool, dry place, away from atmospheric moisture.[8] The container must be tightly sealed. For long-term storage or after the container has been opened, it is best practice to store it inside a desiccator or a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
Q5: What are the primary safety concerns when handling this compound? Isocyanates as a class of chemicals are potent irritants to the eyes, skin, and respiratory tract.[9][10] Inhalation can cause sensitization, leading to asthma-like symptoms upon subsequent exposure, even at very low concentrations.[9][11] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, and a lab coat.[12][13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: A white, insoluble solid has formed in my reaction vessel.
-
Probable Cause: You are observing the formation of 1,3-bis(2-chloro-3-fluorophenyl)urea, the classic sign of water contamination.[7]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Do not assume your "anhydrous" solvent is truly dry. Use Karl Fischer titration to quantify the water content of the solvent from the stock bottle. Solvents should ideally have a water content of <50 ppm.
-
Check Other Reagents: If the solvent is verified to be dry, scrutinize other starting materials. Hygroscopic reagents, such as certain alcohols or amines, can introduce significant amounts of water. Dry them appropriately before use.
-
Review Glassware Preparation: Ensure all glassware was rigorously dried immediately before use, either by oven-drying overnight at >120 °C or by flame-drying under vacuum or a positive flow of inert gas.[7]
-
Confirm Inert Atmosphere: Verify that your reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon. Check for any potential leaks in your setup.
-
Diagram 1: The Isocyanate-Water Reaction Pathway
Caption: Reaction of isocyanate with water, forming CO₂ and insoluble urea.
Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
-
Probable Cause: This is a strong indication of significant water contamination leading to the generation of carbon dioxide gas.[1][4][7]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel. A closed system can lead to a dangerous buildup of pressure. Ensure the reaction is properly vented to a fume hood or through a bubbler.
-
Identify the Moisture Source: This level of gas evolution points to a gross contamination. Re-examine all potential sources of water as detailed in "Issue 1." Common culprits for such a significant reaction include using a "wet" solvent or not properly drying a hygroscopic starting material.
-
Catalyst Consideration: Be aware that certain catalysts, particularly tertiary amines or some organometallic compounds, can also accelerate the isocyanate-water reaction.[7] Review your catalyst choice to ensure it is selective for the desired reaction (e.g., isocyanate-alcohol).
-
Issue 3: The final product yield is very low, and much of the isocyanate starting material is gone.
-
Probable Cause: The isocyanate has been consumed by the side reaction with water. Remember the stoichiometry: two equivalents of isocyanate are lost for every one equivalent of water.[7]
-
Troubleshooting Steps:
-
Preventative Action is Key: Post-reaction analysis is difficult. The most effective strategy is preventative. Before your next attempt, rigorously quantify and minimize water content in all components using the protocols outlined below.
-
Re-evaluate Drying Procedures: Your current methods for drying solvents, reagents, and glassware are insufficient. Implement the more rigorous "Best Practices & Protocols" detailed in the next section.
-
Check for Competing Nucleophiles: Besides water, ensure no other unintended nucleophiles (e.g., residual amines or alcohols from a previous step) are present in your reaction mixture.
-
Best Practices & Protocols
Proactive moisture exclusion is the only reliable path to success.
Protocol 1: Rigorous Glassware Preparation
-
Clean all glassware thoroughly, removing any residues from previous reactions.
-
Place glassware in a laboratory oven at a minimum of 120 °C for at least 4 hours, but preferably overnight.
-
Assemble the reaction apparatus (e.g., flask, condenser) while it is still hot and immediately place it under vacuum or a positive pressure of dry inert gas (nitrogen or argon).
-
Allow the apparatus to cool to room temperature under this inert atmosphere. This prevents atmospheric moisture from being drawn into the flask as it cools.
Diagram 2: Inert Atmosphere Reaction Setup Workflow
Caption: Workflow for setting up a moisture-sensitive reaction.
Protocol 2: Solvent & Reagent Drying
Simply using a new bottle of "anhydrous" solvent is not sufficient. It is best practice to dry and distill solvents in the lab.
| Solvent/Reagent Type | Recommended Drying Agent | Procedure |
| Aprotic Solvents (e.g., Toluene, THF, Dichloromethane) | Sodium/Benzophenone (for THF), Calcium Hydride (CaH₂) | Reflux solvent over the drying agent under an inert atmosphere for several hours, then distill directly into the reaction flask. |
| Liquid Reagents (e.g., non-protic amines, alcohols) | Molecular Sieves (3Å or 4Å) | Add freshly activated molecular sieves to the liquid and allow to stand for at least 24 hours before use. |
| Solid Reagents | High Vacuum Drying | Place the solid reagent in a flask and dry under high vacuum for several hours, potentially with gentle heating if the compound is stable. |
Verification: The gold standard for verifying the dryness of a solvent is Karl Fischer Titration . Always test your solvent before a critical reaction.
Analytical Methods for Quality Control
If you suspect your stock of this compound has been compromised, you can assess its purity.
-
FT-IR Spectroscopy: A pure isocyanate will show a very strong, sharp absorption band around 2250-2275 cm⁻¹. The appearance of broad peaks in the 3300-3400 cm⁻¹ region (N-H stretching) or a strong peak around 1640 cm⁻¹ (C=O stretching of urea) can indicate degradation.
-
Titration Methods: The concentration of active -NCO groups can be determined by derivatization with an excess of a standard amine solution (like di-n-butylamine) followed by back-titration of the unreacted amine with a standard acid.[15]
-
Chromatography (HPLC/GC): High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the isocyanate from its urea byproduct and other impurities.[16][17][18] This provides a quantitative measure of purity.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. wernerblank.com [wernerblank.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. researchgate.net [researchgate.net]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. benchchem.com [benchchem.com]
- 8. icheme.org [icheme.org]
- 9. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 10. environmentclearance.nic.in [environmentclearance.nic.in]
- 11. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. lakeland.com [lakeland.com]
- 14. cdph.ca.gov [cdph.ca.gov]
- 15. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Yield with 2-Chloro-3-fluorophenyl Isocyanate
Welcome to the technical support center for 2-Chloro-3-fluorophenyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance the success of your experiments.
Part I: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when working with this compound.
Q1: My reaction with this compound is sluggish or not starting. What is the first thing I should check?
A1: The primary suspect is almost always trace amounts of water in your reagents or solvent. Isocyanates react rapidly with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][2][3] This newly formed amine can then react with another molecule of your isocyanate to form a symmetric diaryl urea, consuming your starting material and generating an insoluble side product.[4] Before anything else, rigorously dry all solvents and reagents and ensure your glassware is oven- or flame-dried immediately before use under an inert atmosphere (Nitrogen or Argon).[4]
Q2: I've observed a white precipitate crashing out of my reaction mixture. What is it and how can I prevent it?
A2: This is a classic sign of moisture contamination. The white, often insoluble solid is a disubstituted urea, formed as described in the previous point.[4] For every one mole of water, two moles of your isocyanate are consumed, which can drastically reduce your yield.[4]
-
Prevention:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Dry liquid amines or alcohols with a suitable drying agent (e.g., CaH₂) followed by distillation.
-
Ensure your reaction is conducted under a positive pressure of a dry, inert gas.[4]
-
Q3: How do the chloro- and fluoro- substituents on the phenyl ring affect the reactivity of this isocyanate?
A3: The electron-withdrawing nature of both the chlorine and fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon.[5] This makes this compound highly reactive towards nucleophiles like amines and alcohols compared to non-halogenated phenyl isocyanate.[1][5] This heightened reactivity means reactions can often be run at room temperature and may proceed very rapidly.[5] However, it also increases its sensitivity to moisture.
Q4: Do I need a catalyst for my reaction?
A4: It depends on the nucleophile.
-
For Amines: Reactions with primary and secondary amines to form ureas are typically very fast and exothermic, often proceeding to completion at room temperature without a catalyst.[5][6]
-
For Alcohols: The reaction with alcohols to form carbamates is slower.[6] While it can proceed without a catalyst, tertiary amines (like triethylamine or DABCO) or organometallic compounds (like dibutyltin dilaurate) are commonly used to increase the reaction rate.[1][7][8] Be aware that catalysts can also promote the undesired reaction between the isocyanate and any trace water.[4]
Part II: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Low Yield in Urea Synthesis (Reaction with Amines)
Low yields in urea formation are frustrating, especially since the reaction is typically efficient. The following workflow will help diagnose the issue.
Issue: The reaction of this compound with a primary/secondary amine results in a low yield of the desired N,N'-disubstituted urea.
Probable Cause A: Competing Side Reactions The most likely side reaction is the formation of N,N'-bis(2-chloro-3-fluorophenyl)urea due to moisture.
Self-Validating Protocol:
-
Control Experiment: Set up a small-scale reaction containing only the isocyanate and your chosen anhydrous solvent under an inert atmosphere. Stir for the intended reaction time. If a precipitate forms, your solvent is the source of moisture.
-
Solvent Purity Check: Use Karl Fischer titration to quantify the water content of your solvent. For isocyanate reactions, a water content of <50 ppm is recommended.
-
Reagent Purity Check: Ensure the amine is pure and dry. Liquid amines can be distilled from calcium hydride. Solid amines should be dried under vacuum.
Probable Cause B: Sub-optimal Reaction Conditions While the reaction is often fast, highly hindered amines or specific solvent effects can slow it down.
Optimization Protocol:
-
Solvent Screening: The reaction is typically performed in solvents like acetone, THF, or dichloromethane.[5] If your reagents have poor solubility, consider a more polar aprotic solvent like DMF, but ensure it is rigorously dried.
-
Temperature Control: The reaction is exothermic.[5] For larger-scale reactions, consider initial cooling in an ice bath (0 °C) during the addition of the isocyanate to prevent potential side reactions. After addition, allow the reaction to warm to room temperature.
-
Reaction Monitoring: Track the disappearance of the isocyanate starting material using Thin Layer Chromatography (TLC) or by observing the disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum.[4]
Table 1: Recommended Solvents for Urea Synthesis
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Must be rigorously dried; can form peroxides. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good for solubility; volatile. |
| Acetone | Polar Aprotic | 56 | Effective for diaryl urea synthesis.[5] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point; difficult to remove. Use only if solubility is an issue. |
Guide 2: Optimizing Carbamate Synthesis (Reaction with Alcohols)
The reaction with alcohols is generally slower and more sensitive to catalysis. Low yields often stem from a failure to reach completion or catalyst-driven side reactions.
Issue: Low yield of the desired carbamate product when reacting with an alcohol.
Probable Cause A: Inefficient Catalysis The uncatalyzed reaction may be too slow, especially with secondary or sterically hindered alcohols.
Catalyst Screening Protocol:
-
Setup Parallel Reactions: In separate vials, set up small-scale reactions (0.1-0.5 mmol) of your alcohol and the isocyanate in anhydrous solvent.
-
Add Catalysts: To each vial, add a different catalyst. Good starting points are:
-
Vial 1 (Control): No catalyst.
-
Vial 2 (Base): Triethylamine (10 mol%).
-
Vial 3 (Base): DABCO (1,4-diazabicyclo[2.2.2]octane) (5 mol%).
-
Vial 4 (Organometallic): Dibutyltin dilaurate (DBTDL) (1-2 mol%).
-
-
Monitor: Stir all reactions at room temperature and monitor by TLC or LCMS at regular intervals (e.g., 1h, 4h, 24h) to compare conversion rates. Gentle heating (40-50 °C) can be applied if room temperature reactions are too slow.[9]
Probable Cause B: Catalyst-Induced Side Reactions Some catalysts, particularly strong bases, can promote side reactions if moisture is present. Organotin catalysts are often more selective for the isocyanate-alcohol reaction over the isocyanate-water reaction.[8]
Self-Validating Protocol:
-
Rigorously Dry Components: Before running the catalyzed reaction, ensure the alcohol and solvent are exceptionally dry. Molecular sieves (4Å) are effective for drying alcohols.
-
Control for Water Reaction: Run a control reaction with your chosen catalyst but without the alcohol. If you observe decomposition of the isocyanate (e.g., formation of the symmetric urea), it indicates your system has a moisture problem that the catalyst is exacerbating.
Table 2: Catalyst Selection Guide for Carbamate Synthesis
| Catalyst | Type | Typical Loading | Advantages | Disadvantages |
| Triethylamine | Tertiary Amine | 10-100 mol% | Inexpensive, easy to remove | Moderate activity; can promote side reactions.[1] |
| DABCO | Tertiary Amine | 5-10 mol% | Higher activity than triethylamine.[8] | Hygroscopic. |
| DBTDL | Organotin | 0.1-2 mol% | High activity, often selective for alcohol reaction.[8] | Tin residue can be difficult to remove. |
| Zirconium Chelates | Organometallic | 1-5 mol% | Non-tin alternative, activates the hydroxyl group.[8] | May have different reactivity profiles.[8] |
Part III: General Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of a substituted urea, which can be adapted for carbamate synthesis.
Protocol: Synthesis of N-(Aryl)-N'-(2-chloro-3-fluorophenyl)urea
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C overnight. Assemble the flask with a rubber septum and an argon/nitrogen inlet while still hot and allow it to cool under a positive flow of inert gas.
-
Reagent Preparation: In the prepared flask, dissolve the desired aryl amine (1.0 eq) in anhydrous solvent (e.g., acetone or THF, approx. 0.1 M concentration).
-
Reactant Addition: Slowly add this compound (1.0 eq) to the stirred solution via syringe at room temperature. If the reaction is noticeably exothermic, cool the flask in a water bath.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of starting materials by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent). The reaction is often complete within 1-2 hours.[5]
-
Product Isolation:
-
If the product precipitates: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product is soluble: Remove the solvent under reduced pressure. The crude residue can then be purified.
-
-
Purification: The most common method for purifying urea and carbamate products is recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes). If necessary, column chromatography on silica gel can be performed.[10]
Safety Information:
-
Isocyanates are toxic, lachrymatory (tear-inducing), and potent respiratory sensitizers.[1][11] Always handle this compound in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves before use).[11]
-
Avoid inhalation of vapors and contact with skin and eyes.
References
- 1. researchgate.net [researchgate.net]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | 93110-05-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the corrosivity of 2-Chloro-3-fluorophenyl isocyanate
Introduction
Welcome to the Technical Support Center for 2-Chloro-3-fluorophenyl isocyanate (CAS No. 93110-05-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of this highly reactive compound. As a halogenated aromatic isocyanate, this compound presents unique challenges, including its inherent corrosivity and moisture sensitivity. This document aims to equip you with the necessary knowledge to ensure the integrity of your experiments and maintain a safe laboratory environment.
Chemical Profile and Inherent Reactivity
This compound is an aromatic compound containing a highly electrophilic isocyanate (-NCO) functional group.[1] Its reactivity is further influenced by the presence of chlorine and fluorine atoms on the phenyl ring. The primary driver of its corrosivity and handling challenges is the reactivity of the isocyanate group, particularly with nucleophiles.
Moisture Sensitivity and Hydrolysis
The most critical aspect of handling this compound is its extreme sensitivity to moisture.[2][3] The isocyanate group readily reacts with water in an exothermic reaction. This hydrolysis proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[4] The newly formed amine is also highly reactive and can attack another isocyanate molecule, leading to the formation of a stable, and often insoluble, disubstituted urea.[4]
This reaction pathway has several important implications for laboratory work:
-
Corrosion: The hydrolysis of this compound can release hydrochloric acid (HCl) and hydrofluoric acid (HF), which are highly corrosive to many materials, including stainless steel.
-
Pressure Buildup: The generation of carbon dioxide gas can lead to a dangerous pressure increase in sealed containers or reaction vessels.[4]
-
Product Contamination: The formation of insoluble urea byproducts can contaminate the desired product, leading to lower yields and purification challenges.[4]
-
Reagent Consumption: The side reaction with water consumes two equivalents of the isocyanate for every mole of water, significantly impacting reaction stoichiometry and yield.[4]
Material Compatibility
Due to the potential for corrosion from the compound itself or its hydrolysis products, careful selection of materials for reaction vessels, transfer lines, and storage containers is paramount. The following table provides guidance on material compatibility. Please note that this information is based on the general resistance of materials to halogenated compounds and corrosive agents, and specific testing under your experimental conditions is highly recommended.
| Material | Compatibility Rating | Rationale & Explanation |
| Metals | ||
| Stainless Steel 304 | Poor | Susceptible to corrosion from halogenated organic compounds and their acidic hydrolysis byproducts (HCl, HF).[5] |
| Stainless Steel 316 | Good to Excellent | Offers better resistance to chlorides and acids compared to 304 stainless steel, but prolonged exposure or elevated temperatures can still lead to pitting corrosion.[5] |
| Hastelloy C-276 / C-22 | Excellent | Highly resistant to a wide range of corrosive chemicals, including strong oxidizing agents, acids, and wet chlorine gas. Recommended for reaction vessels and critical components.[2][6] |
| Aluminum | Poor | Reactive with halogenated compounds and susceptible to acid corrosion. |
| Polymers & Elastomers | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert to most chemicals, including reactive and corrosive compounds. Ideal for liners, gaskets, and tubing.[7] |
| Perfluoroalkoxy (PFA) | Excellent | Similar chemical resistance to PTFE, offering high purity and a smooth surface finish.[8] |
| Fluorinated Ethylene Propylene (FEP) | Excellent | A melt-processable fluoropolymer with excellent chemical resistance, suitable for tubing and liners. |
| Polypropylene (PP) | Fair | May be suitable for short-term, less critical applications at room temperature, but can be attacked by chlorinated solvents. |
| Polyethylene (PE) | Fair | Similar to polypropylene, with limited chemical resistance for this application. |
| Fluoroelastomer (FKM/Viton®) | Poor | Generally not recommended for use with isocyanates. Compatibility charts show poor resistance of FKM to Toluene Diisocyanate, a similar compound. |
| Perfluoroelastomer (FFKM/Kalrez®) | Excellent | Offers the broadest chemical resistance of all elastomers, making it suitable for sealing applications where other materials fail. |
This table is a general guide. Always consult the manufacturer's chemical resistance data for specific grades and formulations.
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents and Glassware
Objective: To minimize moisture contamination in reactions involving this compound.
Materials:
-
Reaction solvent (e.g., Toluene, Dichloromethane)
-
Drying agent (e.g., Calcium hydride (CaH₂), Sodium benzophenone ketyl)
-
Glassware (e.g., round-bottom flask, condenser)
-
Schlenk line or inert gas manifold (Nitrogen or Argon)
-
Heat gun or oven
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware and remove any residual detergents.
-
Dry glassware in an oven at >120 °C overnight.
-
For immediate use, flame-dry the glassware under vacuum or a stream of inert gas using a heat gun. Allow to cool to room temperature under a positive pressure of inert gas.
-
-
Solvent Drying:
-
Calcium Hydride (CaH₂): Stir the solvent over CaH₂ for at least 24 hours under an inert atmosphere. Distill the solvent directly into the reaction flask or a dry storage flask containing activated molecular sieves.
-
Sodium Benzophenone Ketyl (for ethereal solvents): Add small pieces of sodium to the solvent in a flask under an inert atmosphere. Add benzophenone until a persistent deep blue or purple color is obtained. Reflux for several hours and then distill the solvent. Caution: Sodium is highly reactive with water.
-
-
Inert Atmosphere:
-
Assemble the reaction apparatus while still hot and flush with a dry, inert gas (Nitrogen or Argon).
-
Maintain a positive pressure of the inert gas throughout the experiment by using a bubbler or a balloon.
-
Protocol 2: Small-Scale Spill Decontamination
Objective: To safely neutralize and clean up a minor spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles, face shield, lab coat, and a respirator with an organic vapor cartridge.[4][9]
-
Absorbent material (e.g., sand, vermiculite, or a commercial sorbent for chemical spills).
-
Decontamination solution:
-
Formulation 1: 5-10% Sodium Carbonate, 0.2-2% liquid detergent in water.
-
Formulation 2: 3-8% concentrated Ammonia solution, 0.2-2% liquid detergent in water. (Use with adequate ventilation).
-
-
Waste container (open-top, clearly labeled).
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Contain the Spill: Cover the spill with an inert absorbent material.
-
Neutralize: Slowly add the decontamination solution to the absorbed material. The isocyanate will react to form ureas and carbon dioxide. Be aware of potential foaming.[4]
-
Collect Waste: Carefully scoop the neutralized material into an open-top waste container. Do not seal the container tightly, as CO₂ evolution may continue.
-
Decontaminate Surfaces: Wipe the spill area with the decontamination solution and then with water.
-
Dispose of Waste: Dispose of the waste and contaminated materials as hazardous waste according to your institution's guidelines.
Troubleshooting Guide & FAQs
Here we address common issues encountered when working with this compound.
Q1: I'm observing a white precipitate forming in my reaction, even though I'm not expecting a solid product. What's happening?
A: The formation of a white precipitate is a classic sign of moisture contamination.[4] You are likely observing the formation of an insoluble disubstituted urea.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Use Karl Fischer titration to quantify the water content in your solvent and starting materials.
-
Review Drying Procedures: Ensure your glassware and solvents are rigorously dried according to the protocol above.
-
Maintain a Strict Inert Atmosphere: Check for leaks in your inert gas setup. A positive pressure of nitrogen or argon is crucial.
-
Q2: My reaction is foaming or bubbling, and I've noticed a pressure increase in my sealed reaction tube. What should I do?
A: This is a dangerous situation caused by the generation of carbon dioxide (CO₂) from the reaction of the isocyanate with water.[4]
-
Immediate Action:
-
Do NOT heat the reaction.
-
If possible, safely vent the reaction vessel in a fume hood to release the pressure.
-
-
Troubleshooting Steps:
-
Identify the Moisture Source: This indicates a significant water contamination issue. Review all potential sources of moisture: solvents, reagents, and the reaction atmosphere.
-
Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction. Review your catalyst choice for selectivity.[4]
-
Q3: The yield of my desired product is consistently low, and I'm recovering unreacted starting material. What could be the cause?
A: Low yield can be a result of the isocyanate being consumed by the side reaction with water. For every one mole of water, two moles of your isocyanate are consumed.[4]
-
Troubleshooting Steps:
-
Quantify Water Content: Before your next attempt, rigorously quantify and minimize the water content in all your reaction components.
-
Re-evaluate Drying Protocols: Your current drying methods may not be sufficient. Consider alternative or more stringent drying procedures.
-
Stoichiometry Adjustment: If trace amounts of water are unavoidable, consider adding a slight excess of the isocyanate to compensate for the amount that will react with water.
-
Q4: I've noticed some discoloration and etching on my stainless steel reactor after running a reaction with this compound. Is this expected?
A: Yes, this is a strong possibility. The hydrolysis of this compound can generate corrosive halogenated acids (HCl and HF). Standard stainless steel grades, like 304, have poor resistance to these compounds.[5]
-
Preventative Measures:
-
Use Appropriate Materials: For reactions involving this isocyanate, especially at elevated temperatures or for extended periods, it is highly recommended to use reaction vessels made of or lined with more resistant materials like Hastelloy C-276/C-22 or glass.[2][6]
-
Minimize Water: The most effective way to prevent the formation of corrosive acids is to rigorously exclude water from your reaction.
-
Post-Reaction Cleaning: Thoroughly clean and passivate your stainless steel equipment after use to remove any residual corrosive agents.
-
Visualizations
Diagram 1: Reactivity and Corrosivity Pathway
Caption: Reaction pathway of this compound with water.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in isocyanate reactions.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-Fluoro-1-isocyanato-3-methoxybenzene (EVT-8637916) [evitachem.com]
- 6. innospk.com [innospk.com]
- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. cphi-online.com [cphi-online.com]
- 9. 2-Chloro-1-Fluoro-4-Isocyanatobenzene | Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]
Technical Support Center: Safe Quenching Procedures for 2-Chloro-3-fluorophenyl Isocyanate Reactions
Welcome to the Technical Support Center for handling reactions involving 2-Chloro-3-fluorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for the effective quenching of this reactive intermediate. Our goal is to equip you with the knowledge to not only perform these procedures safely but also to understand the underlying chemical principles and troubleshoot common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before working with this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. The primary hazards include:
-
High Reactivity: The isocyanate group (-NCO) is highly electrophilic and will react exothermically with nucleophiles such as water, alcohols, and amines.[1] This reactivity is enhanced by the aromatic ring.[2]
-
Toxicity and Irritation: Isocyanates are potent irritants to the skin, eyes, and respiratory tract.[3] Inhalation can cause severe respiratory issues, including chemical bronchitis and sensitization, which can lead to asthma-like symptoms upon subsequent exposure, even at very low concentrations.[3]
-
Moisture Sensitivity: It is highly sensitive to moisture and will react with water in the air or in solvents to form an unstable carbamic acid, which then decomposes to the corresponding aniline and carbon dioxide gas.[4] This can lead to pressure buildup in sealed containers.
Q2: What personal protective equipment (PPE) is mandatory when working with this isocyanate?
A2: Due to its hazardous nature, a comprehensive PPE protocol is essential. This includes:
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood. For situations with potential for higher exposure, a full-face respirator with an appropriate cartridge for organic vapors and acid gases is recommended.[5]
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.
-
Gloves: Use chemically resistant gloves, such as butyl rubber or laminate film gloves. Double gloving is a recommended practice. Nitrile gloves offer limited protection and should be changed immediately upon contact.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger scale operations, a chemically resistant apron or suit may be necessary.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[1]
Troubleshooting Guide: Quenching Reactions
This section is designed to help you identify and resolve common problems encountered during the quenching of this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Violent, uncontrolled exothermic reaction upon adding quenching agent. | 1. Quenching agent added too quickly. 2. Concentration of unreacted isocyanate is too high. 3. Inadequate cooling of the reaction mixture. | 1. Always add the quenching agent slowly and in a controlled manner. 2. Dilute the reaction mixture with a compatible, anhydrous solvent before quenching. 3. Perform the quench in an ice bath to dissipate heat effectively. |
| Formation of a solid precipitate during quenching. | 1. Reaction with water (moisture contamination) forms an insoluble urea byproduct.[4] 2. The product of the quenching reaction (e.g., a substituted urea or carbamate) is insoluble in the reaction solvent. | 1. Ensure all solvents and reagents are rigorously dried before use. 2. If the desired product is insoluble, this may be expected. If it is a byproduct, consider a different quenching agent or solvent system. |
| Incomplete quenching (residual isocyanate detected). | 1. Insufficient amount of quenching agent used. 2. Poor mixing of the reaction mixture. 3. Quenching agent is not reactive enough under the reaction conditions. | 1. Use a significant excess of the quenching agent (e.g., 5-10 equivalents). 2. Ensure vigorous stirring during the addition of the quenching agent and for a sufficient time afterward. 3. Consider a more reactive quenching agent (e.g., a primary amine) or adding a catalyst if appropriate. |
| Foaming or gas evolution during the reaction or quench. | 1. Reaction of the isocyanate with water, producing carbon dioxide gas.[4] | 1. This is a strong indicator of water contamination. Review and improve drying procedures for all reagents and glassware. Ensure the reaction is conducted under an inert atmosphere.[4] |
Detailed Quenching Protocols
The choice of quenching agent depends on the scale of the reaction, the solvent system, and the desired workup procedure. Below are recommended protocols for common laboratory scenarios.
Protocol 1: Aqueous Quenching with Sodium Carbonate
This method is effective for neutralizing residual isocyanate and is often used for large-scale reactions or for decontaminating glassware.
Causality: The isocyanate is hydrolyzed by water to the corresponding amine and carbon dioxide. The sodium carbonate neutralizes any acidic byproducts and can also react directly with the isocyanate.
Step-by-Step Methodology:
-
Preparation: Prepare a 5-10% aqueous solution of sodium carbonate.[6][7] For each mole of residual isocyanate, plan to use at least 5-10 molar equivalents of sodium carbonate.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath to control the exotherm.
-
Addition: Slowly and with vigorous stirring, add the sodium carbonate solution to the reaction mixture. Monitor the temperature closely and adjust the addition rate to maintain it below 20 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure complete quenching.
-
Verification: Test for the presence of residual isocyanate using an appropriate analytical method (see Verification of Complete Quenching section).
Protocol 2: Alcoholic Quenching
This method is suitable when an aqueous workup is not desired. It converts the isocyanate to a more stable carbamate.
Causality: Alcohols react with isocyanates to form urethanes (carbamates), which are generally less reactive and easier to handle than isocyanates.
Step-by-Step Methodology:
-
Reagent Selection: Choose a simple, unhindered alcohol such as methanol or isopropanol.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Addition: Slowly add a significant excess (at least 10 equivalents) of the alcohol to the reaction mixture.
-
Stirring: Stir the mixture for at least 30 minutes at room temperature. The reaction is typically rapid but may be slower with more hindered alcohols.
-
Verification: Confirm the absence of the isocyanate peak by IR spectroscopy or another suitable analytical method.
Protocol 3: Amine Quenching
This is a very rapid and effective method for quenching isocyanates, as amines are highly nucleophilic.
Causality: Primary and secondary amines react very quickly with isocyanates to form substituted ureas.
Step-by-Step Methodology:
-
Reagent Selection: A simple primary or secondary amine like butylamine or dibutylamine can be used.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Addition: Slowly add a solution of the amine (at least 2-3 equivalents) in a compatible solvent to the reaction mixture.
-
Stirring: The reaction is usually instantaneous. Stir for an additional 15-30 minutes to ensure completion.
-
Verification: Verify the absence of the isocyanate.
Decontamination of Spills and Glassware
For spills, first absorb the material with a non-reactive absorbent like sand or vermiculite (do not use sawdust).[8] Then, decontaminate the area with one of the following solutions:
-
Solution A: 5-10% sodium carbonate in water with a small amount of liquid detergent.[6][7]
-
Solution B: 3-8% concentrated ammonia solution in water with a small amount of liquid detergent.[6][7]
-
Solution C: 10% isopropyl alcohol and 1% ammonia in water.[8][9]
Allow the decontamination solution to sit for at least 10 minutes before cleaning the area.[6] For glassware, rinse with a small amount of acetone, followed by one of the decontamination solutions above.[9]
Verification of Complete Quenching
It is crucial to verify that all the isocyanate has been quenched before proceeding with workup or waste disposal.
| Method | Principle | Procedure |
| Infrared (IR) Spectroscopy | Disappearance of the strong, sharp isocyanate (-NCO) stretching band around 2250-2275 cm⁻¹. | Withdraw a small aliquot of the reaction mixture, dilute with a suitable solvent if necessary, and acquire an IR spectrum. The absence of the characteristic -NCO peak indicates a complete reaction.[10] |
| Thin Layer Chromatography (TLC) | The quenched product (urea or carbamate) will have a different Rf value than the starting isocyanate. | Spot the reaction mixture on a TLC plate alongside a reference spot of the starting isocyanate. Develop the plate and visualize. The disappearance of the starting material spot confirms the reaction is complete. |
| Colorimetric Tests | Commercially available test kits can detect small amounts of isocyanates on surfaces or in solutions. | Follow the manufacturer's instructions for the specific test kit. These are particularly useful for verifying the decontamination of surfaces. |
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process for quenching a reaction containing this compound.
Caption: Decision workflow for quenching this compound reactions.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. gas-sensing.com [gas-sensing.com]
- 3. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. safetyinnumbers.ca [safetyinnumbers.ca]
- 7. fsi.co [fsi.co]
- 8. actsafe.ca [actsafe.ca]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
Technical Support Center: Monitoring Reactions of 2-Chloro-3-fluorophenyl isocyanate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-fluorophenyl isocyanate. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring and execution of your chemical reactions. The inherent reactivity of the isocyanate group, coupled with the electronic effects of the chloro and fluoro substituents, necessitates precise control and monitoring to achieve desired outcomes and minimize side reactions.
A Critical Note on Safety
Before initiating any experiment, it is imperative to acknowledge the hazards associated with isocyanates. This compound is a hazardous chemical.[1][2][3][4][5] It is a lachrymator, moisture-sensitive, and can be fatal if inhaled.[1][6] Exposure can cause skin and eye irritation, respiratory sensitization, and occupational asthma.[7][8][9][10][11][12] Always handle this reagent in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, and ensure emergency safety equipment is accessible.[1][2][3][13]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the progress of reactions with this compound?
The most effective method for real-time, in-situ monitoring is Fourier Transform Infrared (FTIR) spectroscopy.[14] The isocyanate functional group (-N=C=O) has a strong, sharp, and unique absorbance peak around 2240-2280 cm⁻¹, a region of the infrared spectrum that is typically free from other common functional group signals.[15][16] The disappearance of this peak provides a direct measure of isocyanate consumption. For offline analysis, High-Performance Liquid Chromatography (HPLC) after a quenching step is highly effective for quantifying the starting material, product, and any byproducts.[17][18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation of the final product and identification of side products.
Q2: My reaction has turned cloudy and a white precipitate has formed. What is happening?
The most probable cause is the formation of a disubstituted urea.[21] This occurs when the isocyanate reacts with trace amounts of water present in your solvent, reagents, or from atmospheric moisture.[21][22] Two isocyanate molecules react with one water molecule, producing an unstable carbamic acid which then decarboxylates to form an amine; this amine subsequently reacts rapidly with another isocyanate molecule to form the insoluble urea.[22][23]
Q3: My reaction is not proceeding, or the conversion is very low. What are the common causes?
Several factors can lead to a stalled reaction:
-
Insufficient Nucleophilicity: The nucleophile you are using may not be reactive enough to attack the electrophilic isocyanate carbon. The electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring enhance the electrophilicity of the isocyanate, but a weak nucleophile may still require activation.[24]
-
Low Temperature: Many isocyanate reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary.
-
Steric Hindrance: Significant steric bulk on either the isocyanate or the nucleophile can impede the reaction.
-
Degraded Isocyanate: Isocyanates are sensitive to moisture and can degrade over time if not stored properly under an inert atmosphere.[1][6][4]
Q4: How can I be certain I have formed the desired urethane or urea product?
Confirmation requires a combination of spectroscopic techniques:
-
FTIR Spectroscopy: Look for the complete disappearance of the isocyanate peak (~2260 cm⁻¹) and the appearance of new carbonyl (C=O) stretching bands. Urethane C=O stretches typically appear around 1740-1680 cm⁻¹, while urea C=O stretches are found at lower wavenumbers, around 1680-1630 cm⁻¹.[25] An N-H stretching band will also appear around 3300 cm⁻¹.
-
NMR Spectroscopy: In ¹H NMR, the formation of a urethane or urea will result in a new N-H proton signal, the chemical shift of which is solvent-dependent. The aromatic signals of the 2-chloro-3-fluorophenyl group will also shift upon conversion. ¹⁹F NMR is particularly useful for this substrate, as the fluorine signal will experience a chemical shift change upon reaction at the isocyanate group.
-
Mass Spectrometry (MS): Confirming the molecular weight of the product via MS provides strong evidence of a successful reaction.
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Low Yield and Presence of an Insoluble White Solid
Issue: You are attempting to synthesize a urethane by reacting this compound with a primary alcohol, but the yield is low and a significant amount of white precipitate, insoluble in your reaction solvent (e.g., Toluene, THF), has formed.
Probable Cause: Severe moisture contamination leading to the formation of N,N'-bis(2-chloro-3-fluorophenyl)urea.[21]
Troubleshooting & Validation Protocol
-
Characterize the Precipitate:
-
Isolate the solid by filtration.
-
Acquire an FTIR spectrum. Look for a strong carbonyl (C=O) peak around 1640 cm⁻¹ and the absence of the isocyanate (-NCO) peak around 2260 cm⁻¹. This is characteristic of a disubstituted urea.
-
If possible, obtain a melting point; ureas are often high-melting crystalline solids.
-
-
Identify the Source of Moisture:
-
Solvents: Use Karl Fischer titration to quantify the water content in your solvent. For isocyanate reactions, the water content should be <50 ppm.
-
Reagents: Your alcohol starting material may be hygroscopic. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider drying over molecular sieves (ensure sieves are properly activated).
-
Glassware: Ensure all glassware is rigorously oven-dried (>120 °C) or flame-dried under vacuum immediately before use.[21]
-
Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[21] Ensure your inert gas line is equipped with a drying tube or is from a high-purity source.
-
-
Workflow for Moisture Prevention:
Caption: Workflow for preventing moisture contamination.
Scenario 2: Reaction Stalls After Initial Conversion
Issue: You are monitoring your reaction with in-situ FTIR. You observe an initial rapid decrease in the isocyanate peak, but the reaction stalls at ~50-60% conversion and does not proceed further even after several hours.
Probable Cause: Formation of a side product, such as an allophanate or biuret, that consumes the reactant or inhibits the catalyst. This can happen if the product (urethane or urea) reacts with another molecule of the isocyanate, which is often promoted by elevated temperatures or certain catalysts.[26]
Troubleshooting & Validation Protocol
-
Analyze the Reaction Mixture:
-
Acquire an offline HPLC chromatogram of a quenched aliquot. Look for peaks other than your starting materials and expected product.
-
Carefully examine the FTIR spectrum. Allophanate formation from a urethane introduces a second carbonyl group, which may cause broadening or a shoulder on your urethane C=O peak.
-
Use ¹H NMR to look for multiple N-H environments or complex changes in the aromatic region.
-
-
Adjust Reaction Conditions:
-
Temperature Control: Allophanate formation is often reversible and favored at higher temperatures. Run the reaction at the lowest possible temperature that still allows for a reasonable rate of urethane formation.
-
Stoichiometry: Add the isocyanate slowly (e.g., via syringe pump) to the nucleophile solution. This keeps the instantaneous concentration of the isocyanate low, favoring the primary reaction with the nucleophile over the secondary reaction with the newly formed urethane product.
-
Catalyst Choice: If using a catalyst, ensure it is selective for the urethane reaction over side reactions. Some tertiary amine catalysts can promote trimerization or allophanate formation.[17]
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting stalled reactions.
Detailed Analytical Methodologies
Protocol 1: Real-Time Reaction Monitoring via In-Situ FTIR
This protocol describes the use of an Attenuated Total Reflectance (ATR) probe for continuous reaction monitoring.[14]
-
System Setup:
-
Ensure the ReactIR probe is clean and a background spectrum in the clean, dry solvent has been collected.
-
Assemble the reaction apparatus as described in the moisture prevention workflow. Insert the ATR probe directly into the reaction vessel.
-
Charge the reactor with the solvent and the nucleophile (e.g., alcohol).
-
-
Data Acquisition:
-
Begin collecting spectra (e.g., one spectrum every 60 seconds).[14]
-
Establish a stable baseline for at least 5-10 minutes to ensure the system is inert and stable.
-
Inject the this compound into the reactor.
-
-
Data Analysis:
-
Track the reaction progress by monitoring the change in absorbance of key peaks over time.
-
The primary indicator of reaction progress is the decrease in the area of the isocyanate (-NCO) peak.
-
Table 1: Key Infrared Absorption Frequencies
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Interpretation |
| Isocyanate (-NCO) | Asymmetric Stretch | 2275 - 2250 | Reactant. Disappearance indicates consumption.[16] |
| Urethane (R-NH-CO-OR') | Carbonyl (C=O) Stretch | 1740 - 1680 | Product. Appearance indicates formation. |
| Urea (R-NH-CO-NH-R') | Carbonyl (C=O) Stretch | 1680 - 1630 | Side Product. Appearance indicates H₂O contamination.[25] |
| Amine/Urethane (N-H) | Stretch | 3400 - 3200 | Product. Appearance indicates formation. |
Protocol 2: Offline Analysis via HPLC
-
Sample Preparation (Quenching):
-
At a specific time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add it to a vial containing a solution of a highly reactive quenching agent, such as di-n-butylamine in acetonitrile. This converts any remaining this compound into a stable urea derivative, preventing further reaction.
-
-
HPLC Method:
-
Dilute the quenched sample to an appropriate concentration.
-
Analyze using a reverse-phase C18 column.
-
Use a mobile phase gradient, for example, from water/acetonitrile with 0.1% formic acid.
-
Detection is typically done with a UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).[27]
-
-
Quantification:
-
Create a calibration curve using standards of the starting material and the expected product to accurately quantify the composition of the reaction mixture at each time point.[18]
-
Protocol 3: Product Characterization by NMR Spectroscopy
-
Sample Preparation:
-
Once the reaction is complete (as determined by FTIR or TLC), perform a standard aqueous workup and purification (e.g., column chromatography).
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Interpretation:
-
¹H NMR: Compare the spectrum of the product to the starting material. Look for the disappearance of the alcohol -OH proton and the appearance of the urethane N-H proton. Note the shifts in the aromatic protons.
-
¹⁹F NMR: The fluorine atom provides a highly sensitive probe. The chemical shift of the fluorine will change significantly upon conversion of the isocyanate to a urethane or urea. This provides a clean signal for monitoring the reaction's success.
-
¹³C NMR: The isocyanate carbon (~120-130 ppm) will be replaced by a urethane/urea carbonyl carbon (~150-160 ppm).
-
Table 2: Representative NMR Chemical Shifts (Illustrative)
| Group | Nucleus | Starting Material (Isocyanate) Shift (ppm) | Product (Urethane) Shift (ppm) |
| Aromatic Protons | ¹H | 7.0 - 7.5 | 7.2 - 8.0 (shifts depend on substitution) |
| N-H Proton | ¹H | N/A | 5.0 - 9.0 (broad, solvent dependent) |
| Isocyanate Carbon | ¹³C | ~125 | N/A |
| Carbonyl Carbon | ¹³C | N/A | ~155 |
| Phenyl Fluorine | ¹⁹F | X | Y (where Y ≠ X) |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. epa.gov [epa.gov]
- 9. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. safeworkhealth.com.au [safeworkhealth.com.au]
- 12. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mt.com [mt.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. azom.com [azom.com]
- 17. Studies of Catalysed Isocyanate Reactions by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 18. epa.gov [epa.gov]
- 19. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 20. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Isocyanate - Wikipedia [en.wikipedia.org]
- 23. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 24. This compound | 93110-05-5 | Benchchem [benchchem.com]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. polymersynergies.net [polymersynergies.net]
- 27. cdc.gov [cdc.gov]
effect of temperature on 2-Chloro-3-fluorophenyl isocyanate reactivity
Welcome to the technical resource center for 2-Chloro-3-fluorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile chemical intermediate. Our focus is to move beyond simple protocols and explain the causal relationships that govern experimental outcomes, with a special emphasis on the critical role of temperature.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding this compound.
Q1: What are the ideal storage and handling conditions for this compound, and why is temperature so critical?
A1: Proper storage is paramount to preserving the integrity of this compound. The isocyanate group (-N=C=O) is highly electrophilic and will react with any available nucleophile, including atmospheric moisture.
-
Temperature: Store the compound in a cool, dry, and well-ventilated place, ideally refrigerated (2-8°C is a common recommendation for similar isocyanates)[1]. Low temperatures significantly reduce the rate of potential self-polymerization reactions, which can occur over time even in a pure substance.
-
Atmosphere: This reagent is moisture-sensitive[2]. It must be stored under an inert atmosphere (e.g., nitrogen or argon) with the container tightly sealed[1]. The reaction with water forms an unstable carbamic acid, which quickly decomposes to 2-chloro-3-fluoroaniline and carbon dioxide. This aniline can then react with another molecule of the isocyanate to form a symmetric urea, which is often an insoluble and undesired byproduct.
-
Handling: Always handle the material in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. When dispensing the liquid, use dry syringes or cannulation techniques under an inert gas blanket to prevent introducing moisture into the storage bottle.
Q2: How does reaction temperature generally affect the rate of my primary reaction with an amine or alcohol?
A2: The effect of temperature on reaction rates is described by the Arrhenius equation, which states that the rate constant increases exponentially with temperature. For the reaction of this compound with a nucleophile (like an amine to form a urea, or an alcohol to form a urethane), increasing the temperature will almost always increase the reaction speed. However, many of these reactions are quite facile and proceed efficiently at room temperature (20-25°C) or even below. The decision to heat a reaction should be based on the reactivity of the specific nucleophile being used.
Q3: What are the most common side reactions I should be concerned about at elevated temperatures?
A3: While heating can accelerate your desired reaction, it can disproportionately accelerate undesired pathways. The primary side reactions promoted by heat are:
-
Trimerization: At elevated temperatures, isocyanates can undergo self-cyclization to form highly stable isocyanurate trimers (a six-membered ring). This process consumes three equivalents of your starting material and can be difficult to reverse[3].
-
Allophanate and Biuret Formation: If the initial product is a urethane (from an alcohol) or a urea (from an amine), the N-H proton in these products can act as a nucleophile. At higher temperatures, it may attack another isocyanate molecule, leading to the formation of an allophanate or a biuret, respectively. These secondary reactions complicate purification and reduce the yield of the desired product.
-
Decomposition: Although this requires significantly high temperatures, thermal decomposition can occur. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[2].
Q4: My reaction is sluggish at room temperature. What is the safest way to apply heat?
A4: If a reaction requires heating, a cautious and systematic approach is essential. We recommend performing a small-scale temperature optimization study before committing your bulk material.
-
Step 1: Start Low. Begin the reaction at room temperature and monitor its progress (e.g., by TLC or LC-MS) for a reasonable period (e.g., 1-2 hours).
-
Step 2: Incremental Increase. If the reaction is slow, increase the temperature incrementally, for example, to 40°C. Allow the reaction to stir for an hour and re-analyze.
-
Step 3: Cautious Escalation. Continue to increase the temperature in 10-15°C increments, monitoring for both the consumption of starting material and the appearance of new, unidentified spots on the TLC plate, which could indicate side products.
-
Step 4: Find the "Sweet Spot." The optimal temperature is the lowest temperature at which the reaction proceeds at a reasonable rate without significant formation of impurities. It is often better to run a reaction for a longer time at a lower temperature than to force it quickly at a high temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Moisture Contamination: Water reacts with the isocyanate, consuming it. 2. Insufficient Temperature: The activation energy for the specific nucleophile is not being met. 3. Poor Reagent Quality: The isocyanate may have degraded during storage. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 2. Follow the temperature optimization protocol described in FAQ Q4. 3. Verify the purity of the isocyanate before use (e.g., via FTIR to check for the characteristic -N=C=O stretch at ~2250-2275 cm⁻¹). |
| Formation of an Insoluble White Precipitate | 1. Urea Formation: This is the most likely cause, resulting from reaction with trace water or the product amine. 2. Polymer/Trimer Formation: Can occur from prolonged heating or improper storage. | 1. Strictly adhere to anhydrous conditions. If the nucleophile is an amine salt, ensure it has been fully neutralized and dried before adding the isocyanate. 2. Filter the precipitate and analyze it. If it is a polymer, reconsider the reaction temperature and time. Ensure the isocyanate starting material is of high quality. |
| Reaction Mixture Darkens Significantly Upon Heating | Thermal Decomposition: The reaction temperature is too high, causing the molecule to break down. | 1. Immediately lower the reaction temperature. 2. Re-evaluate the thermal stability limits for your specific reaction system. It may be necessary to run the reaction at a lower temperature for a longer duration. |
Data & Diagrams
Table 1: Recommended Temperature Guidelines
| Condition | Temperature Range | Rationale & Key Considerations |
| Long-Term Storage | 2 - 8 °C | Minimizes self-polymerization and degradation. Must be kept under a dry, inert atmosphere[1]. |
| Typical Reaction (Amine/Alcohol) | 0 - 50 °C | Start at 0°C or room temperature. Heat cautiously only if necessary. Most reactions are efficient in this range. |
| Temperature of Caution | 50 - 80 °C | Increased risk of side products (trimerization, allophanate/biuret formation). Monitor reaction closely. |
| Avoid Above | > 80 °C | Significant risk of rapid polymerization and potential for thermal decomposition[2][3]. |
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical decision-making process when encountering low yields in reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-fluorophenyl Isocyanate Derivatives
For researchers, scientists, and drug development professionals, the accurate characterization of reactive intermediates is a cornerstone of successful research. 2-Chloro-3-fluorophenyl isocyanate and its derivatives are valuable building blocks in medicinal chemistry and material science. However, their inherent reactivity, stemming from the electrophilic isocyanate group, presents a significant analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of these compounds, offering field-proven insights and experimental data to inform your analytical strategy.
The Analytical Conundrum: The Reactivity of Isocyanates
The isocyanate functional group (-N=C=O) is highly susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity makes direct analysis by mass spectrometry problematic, as the parent compound can readily degrade in the sample matrix or during the analytical process. To overcome this, a common and highly effective strategy is the derivatization of the isocyanate to a stable product prior to analysis. This approach not only stabilizes the analyte but also can enhance its chromatographic and ionization properties.
Derivatization: The Gateway to Robust Analysis
Derivatization is a critical first step in the reliable mass spectrometric analysis of isocyanates. The choice of derivatizing agent is crucial and depends on the analytical platform and the desired outcome. Common derivatizing agents include:
-
1-(2-Methoxyphenyl)piperazine (2-MP): Frequently used for LC-MS analysis, forming a stable urea derivative.
-
Di-n-butylamine (DBA): Another popular choice for LC-MS, also forming a stable urea derivative.[1][2][3]
-
1,2-Pyridyl-piperazine (1,2-PP): Utilized in various isocyanate analysis methods.[4]
The derivatization reaction transforms the reactive isocyanate into a stable urea, which can be readily analyzed by chromatographic and mass spectrometric techniques.
A Tale of Two Platforms: LC-MS/MS vs. GC-MS
The two primary mass spectrometry platforms for the analysis of derivatized isocyanates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers distinct advantages and is suited to different analytical needs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
LC-MS/MS with ESI is a powerful and versatile technique for the analysis of derivatized isocyanates.[5][6][7][8] ESI is a "soft" ionization technique that typically produces a protonated molecule ([M+H]+) with minimal fragmentation in the source.[9][10][11] This allows for the selection of the precursor ion for fragmentation in the collision cell, generating a characteristic product ion spectrum for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
Key Advantages of LC-MS/MS:
-
High Sensitivity and Selectivity: The ability to perform tandem mass spectrometry (MS/MS) provides excellent signal-to-noise ratios and minimizes interferences from complex matrices.[5][8]
-
Broad Applicability: Suitable for a wide range of derivatizing agents and their resulting urea products.
-
Amenable to a Variety of Sample Matrices: Can be used for the analysis of isocyanates in diverse samples, from reaction mixtures to environmental and biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[12][13] For isocyanate analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[12] EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation.[9][11] This fragmentation pattern serves as a chemical fingerprint for compound identification.
Key Advantages of GC-MS:
-
High Chromatographic Resolution: GC offers excellent separation of closely related compounds.
-
Reproducible Fragmentation Patterns: EI-generated mass spectra are highly reproducible and can be compared against established spectral libraries for confident identification.
-
Robustness and Reliability: GC-MS systems are known for their durability and consistent performance.
Performance Comparison: LC-MS/MS vs. GC-MS for Derivatized this compound
To illustrate the practical differences between these two platforms, the following table summarizes the expected performance characteristics for the analysis of a this compound derivative (e.g., the DBA derivative).
| Parameter | LC-MS/MS (ESI) | GC-MS (EI) |
| Derivatization | Required (e.g., with DBA or 2-MP) | Required (e.g., with a silylating agent or after conversion to a more volatile derivative) |
| Ionization | Soft (Electrospray Ionization) | Hard (Electron Ionization) |
| Typical Ions | [M+H]+, characteristic product ions | Molecular ion (often weak), extensive fragment ions |
| Sensitivity | Very High (pg to fg levels) | High (ng to pg levels) |
| Selectivity | Very High (with MS/MS) | High (with characteristic fragmentation) |
| Key Fragment Ions (Hypothetical for DBA derivative) | Precursor: [M+H]+, Products: Fragments from the DBA moiety and the phenyl isocyanate core. | Fragments resulting from cleavage of the urea linkage, loss of halogens, and fragmentation of the aromatic ring. |
| Confirmation | Based on precursor-product ion transitions and retention time. | Based on the full fragmentation pattern and retention time. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound as its DBA Derivative
1. Derivatization: a. To 1 mL of a sample solution containing this compound in a dry solvent (e.g., acetonitrile), add a 1.2 molar excess of di-n-butylamine (DBA). b. Vortex the mixture and allow it to react at room temperature for 30 minutes to form the stable urea derivative.
2. LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to elute the derivative (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Conditions (ESI+):
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion: The calculated m/z of the protonated DBA derivative of this compound.
- Product Ions: Select at least two characteristic product ions for quantification and confirmation. These will be determined by infusing a standard of the derivatized analyte and performing a product ion scan.
- Collision Energy: Optimize for the selected transitions.
Protocol 2: GC-MS Analysis of Derivatized this compound
1. Derivatization: a. A suitable derivatization for GC-MS would involve converting the isocyanate to a thermally stable and volatile compound. For example, reaction with an alcohol to form a carbamate, followed by silylation if necessary. b. The specific derivatization protocol will depend on the chosen derivatizing agent.
2. GC Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Oven Program: A temperature program that provides good separation of the analyte from any matrix components (e.g., start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes).
3. MS Conditions (EI):
- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 50-500) to obtain the complete fragmentation pattern for identification.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
Visualizing the Workflow and Fragmentation
Caption: Overall workflow for the analysis of this compound derivatives.
Caption: Hypothetical fragmentation pathways for a DBA derivative in ESI-MS/MS and EI-MS.
Conclusion: Selecting the Optimal Approach
The choice between LC-MS/MS and GC-MS for the analysis of this compound derivatives hinges on the specific research question.
-
For quantitative analysis , particularly at trace levels in complex matrices, LC-MS/MS with ESI is the superior choice due to its exceptional sensitivity and selectivity.
-
For qualitative identification and structural confirmation where a reproducible fragmentation pattern is paramount, GC-MS with EI is a highly reliable and robust technique.
In many research settings, these techniques are complementary. GC-MS can be used for initial identification, while LC-MS/MS can be developed for high-throughput quantitative assays. By understanding the principles and strengths of each platform, researchers can confidently select the most appropriate mass spectrometric approach for the accurate and reliable characterization of this compound derivatives.
References
- 1. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. diva-portal.org [diva-portal.org]
- 4. epa.gov [epa.gov]
- 5. dl.astm.org [dl.astm.org]
- 6. Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.astm.org [store.astm.org]
- 9. fiveable.me [fiveable.me]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 12. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Analysis of 2-Chloro-3-fluorophenyl Isocyanate
Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
2-Chloro-3-fluorophenyl isocyanate is a key building block in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. Its unique trifunctional aromatic structure—featuring chloro, fluoro, and isocyanate moieties—makes it a highly valuable intermediate. The isocyanate group (-N=C=O) is exceptionally reactive, readily undergoing nucleophilic addition with alcohols, amines, and water. This reactivity is the cornerstone of its utility, but it also presents significant analytical challenges.
The purity of this compound is not merely a quality metric; it is a critical parameter that dictates reaction yield, impurity profiles of the final product, and overall process safety. Even trace impurities, such as the corresponding amine (from hydrolysis) or residual starting materials, can lead to undesirable side reactions, the formation of insoluble ureas, and compromised biological activity in the end product. Therefore, robust and reliable analytical methods are indispensable for any researcher or drug development professional working with this compound.
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your analytical workflow.
Core Analytical Workflow for Isocyanate Purity
A comprehensive purity assessment involves a multi-pronged approach, starting from sample handling to the final data interpretation and decision-making. Given the reactivity of isocyanates, meticulous sample preparation is paramount to prevent degradation before analysis.
Caption: Overall workflow for the purity analysis of this compound.
Chromatographic Methods: The Gold Standard for Impurity Profiling
Chromatographic techniques are unparalleled in their ability to separate the main component from structurally similar impurities, providing both qualitative and quantitative data. However, the high reactivity of the isocyanate group necessitates a crucial preparatory step: derivatization. This process converts the unstable isocyanate into a stable, less reactive derivative, making it amenable to chromatographic analysis without degradation.[1][2]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Direct injection of an isocyanate is often problematic due to its reactivity with active sites in the injector or column.[3] Therefore, derivatization is the preferred approach.
Expertise & Experience: The choice of derivatizing agent is critical. A secondary amine, like di-n-butylamine (DBA), is commonly used because it reacts rapidly and quantitatively with the isocyanate to form a stable, thermally robust urea derivative.[1][4] This derivative is less polar and more volatile than the parent isocyanate, making it ideal for GC analysis. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for these organic derivatives.
Caption: Derivatization of isocyanate with DBA for GC and HPLC analysis.
Experimental Protocol: GC-FID Analysis (Post-Derivatization)
-
Standard & Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a vial under an inert atmosphere.
-
Add a known excess of di-n-butylamine (DBA) solution (e.g., 0.1 M in dry toluene).
-
Allow the reaction to proceed for 15-20 minutes at room temperature to ensure complete derivatization.
-
Dilute the resulting solution to a final concentration of approximately 1 mg/mL with toluene.
-
-
GC-FID Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, is suitable. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.[5]
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Purity is determined by area percent calculation, assuming all components have a similar response factor with the FID.
-
Identify impurity peaks by comparing retention times with known standards or by GC-MS for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for purity determination in the pharmaceutical industry.[6] Like GC, analysis of isocyanates by HPLC typically requires derivatization to ensure the stability of the analyte during the separation process.[7][8]
Expertise & Experience: The same DBA derivatization strategy used for GC is highly effective for HPLC. The resulting urea derivative is UV-active, making it easily detectable with a standard Diode Array Detector (DAD) or UV detector. Reversed-phase HPLC on a C18 column is the method of choice, offering excellent separation of the main urea derivative from potential impurities. The mobile phase, typically a mixture of acetonitrile and water, provides good resolution and peak shape.
Experimental Protocol: RP-HPLC-UV Analysis (Post-Derivatization)
-
Standard & Sample Preparation:
-
Follow the same derivatization procedure as described for the GC method.
-
After derivatization, dilute the sample with the mobile phase (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC-UV/DAD Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate purity using an external standard method for the highest accuracy. This involves creating a calibration curve from standards of known concentration.
-
Area percent can be used for a quick estimation. The DAD allows for peak purity analysis by comparing spectra across a single peak.
-
Titrimetric Method: A Classic Approach for Assay
While chromatography excels at identifying and quantifying individual impurities, titration remains a robust and reliable method for determining the total isocyanate (-NCO) content, often referred to as the assay. The most common method is a back-titration procedure based on the reaction with DBA.[9][10]
Trustworthiness: This method is a self-validating system. A blank titration is performed under the exact same conditions but without the sample. The difference in the amount of titrant consumed between the blank and the sample directly and accurately corresponds to the amount of isocyanate present, minimizing systematic errors.[10][11]
Experimental Protocol: Potentiometric Back-Titration
-
Reagent Preparation:
-
Blank Titration:
-
Accurately pipette 20.0 mL of the DBA solution into a flask.
-
Add 100 mL of isopropanol or methanol.[12]
-
Titrate with the standardized HCl solution to the potentiometric endpoint. Record the volume (V_blank).
-
-
Sample Titration:
-
Accurately weigh about 2-3 g of the isocyanate sample into a flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Accurately add 20.0 mL of the DBA solution. Stopper the flask and stir for 15 minutes.[13]
-
Add 100 mL of isopropanol or methanol.
-
Titrate with the standardized HCl solution to the potentiometric endpoint. Record the volume (V_sample).
-
-
Calculation:
-
% NCO Content = [((V_blank - V_sample) x Normality of HCl x 4.202) / Sample Weight (g)]
-
Where 4.202 is the milliequivalent weight of the NCO group multiplied by 100.
-
Spectroscopic Methods: For Rapid Identification and Quantification
Spectroscopic methods provide rapid and non-destructive analysis, offering complementary information to chromatographic and titrimetric techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent tool for functional group identification and can be used for rapid quantitative analysis. The isocyanate group has a very strong and characteristic absorption band that is easily identified.
Expertise & Experience: The asymmetric stretching vibration of the -N=C=O group appears in a relatively clear region of the mid-IR spectrum, typically between 2250 and 2285 cm⁻¹.[14] The intensity of this peak is directly proportional to the isocyanate concentration, making it suitable for quantification based on Beer's Law.[15] This method is particularly useful for monitoring the progress of reactions involving the isocyanate.
Experimental Protocol: Quantitative FTIR
-
Calibration: Prepare a series of standards of this compound in a suitable dry solvent (e.g., dichloromethane) at known concentrations.
-
Measurement: Record the absorbance spectrum of each standard and the sample solution using a fixed pathlength cell (e.g., liquid transmission cell).
-
Analysis: Create a calibration curve by plotting the absorbance of the characteristic -N=C=O peak (~2270 cm⁻¹) against concentration. Determine the concentration of the sample from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for structural elucidation and purity determination, providing detailed information about the molecular structure.
Expertise & Experience: ¹H and ¹³C NMR can confirm the identity of this compound and detect impurities. The isocyanate carbon itself has a characteristic chemical shift in the ¹³C NMR spectrum. More importantly, impurities often have unique signals in the ¹H NMR spectrum that do not overlap with the main component, allowing for their quantification by integration against a known internal standard. For example, the amine hydrolysis product would show characteristic N-H proton signals. ¹⁹F NMR is also highly valuable for confirming the fluorine-containing structure.
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh a known amount of the isocyanate sample and a known amount of a suitable internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte or standard.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for complete relaxation of all relevant protons.
-
Analysis: Calculate the purity by comparing the integral of a well-resolved proton signal from the isocyanate with the integral of a known proton signal from the internal standard.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific requirement, whether it is for routine quality control, in-depth impurity profiling, or simple assay determination.
| Parameter | GC-FID (Deriv.) | HPLC-UV (Deriv.) | Titration | FTIR | NMR |
| Primary Use | Impurity Profiling, Purity | Impurity Profiling, Purity | Assay (% NCO content) | Rapid Assay, ID | Structure ID, Purity, Impurity ID |
| Selectivity | High | Very High | Low (Measures total NCO) | Moderate | Very High |
| Sensitivity | High (ppm levels) | Very High (ppm to ppb) | Moderate (% levels) | Moderate to Low | Moderate |
| Analysis Time | ~20-30 min | ~15-25 min | ~20-30 min | < 5 min | ~10-15 min |
| Quantitation | Area %, External Std. | External Standard | Titrant Volume | Calibration Curve | Internal Standard |
| Key Advantage | Good for volatile impurities | Best for non-volatile impurities | High accuracy for assay | Speed, non-destructive | Structural info, primary method |
| Key Limitation | Requires derivatization | Requires derivatization | Not impurity-specific | Lower sensitivity | Higher instrument cost |
Conclusion and Recommendations
No single method can provide a complete picture of the purity of this compound. A robust quality control strategy should employ an orthogonal approach, combining the strengths of different techniques.
-
For Routine Quality Control and Release: A combination of HPLC-UV for purity and impurity profiling, and the potentiometric back-titration for an accurate assay of the -NCO content is highly recommended. This dual approach ensures both the identity and quantity of the active group and the absence of significant impurities.
-
For Structural Confirmation and Reference Standard Characterization: NMR spectroscopy is indispensable. It provides unequivocal structural confirmation and can be used as a primary quantitative method (qNMR).
-
For Rapid In-Process Checks: FTIR spectroscopy offers a fast and effective way to monitor the presence and consumption of the isocyanate functional group during a chemical synthesis.
By judiciously selecting and combining these analytical methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in their critical work.
References
- 1. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysing isocyanates by GC - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Publishers Panel [wulsannals.com]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. xylem.com [xylem.com]
- 12. scribd.com [scribd.com]
- 13. hiranuma.com [hiranuma.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. azom.com [azom.com]
comparing the reactivity of 2-Chloro-3-fluorophenyl isocyanate with other halogenated phenyl isocyanates
Introduction: The Strategic Role of Halogenated Phenyl Isocyanates in Modern Synthesis
Phenyl isocyanates are a cornerstone class of reagents in synthetic chemistry, prized for the versatility of the isocyanate moiety (-N=C=O) in forming a diverse array of critical chemical linkages, most notably ureas and urethanes. The introduction of halogen substituents onto the phenyl ring provides a powerful tool for modulating the reactivity of the isocyanate group. These halogenated intermediates are indispensable in the development of pharmaceuticals, agrochemicals, and advanced polymers, where precise control over reaction kinetics and selectivity is paramount.
This guide focuses on 2-Chloro-3-fluorophenyl isocyanate , a di-halogenated phenyl isocyanate of increasing interest. We will provide an in-depth, objective comparison of its reactivity against other mono- and di-halogenated analogs. By integrating experimental data, mechanistic principles, and computational insights, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively harness the unique properties of this and related reagents in their synthetic endeavors.
The Electronic Landscape of Phenyl Isocyanate Reactivity
The fundamental reactivity of a phenyl isocyanate is dictated by the electrophilicity of the central carbon atom within the -N=C=O group. This carbon is the primary target for nucleophilic attack, a process that initiates the formation of new covalent bonds.[1][2] The substituents on the aromatic ring play a critical role in tuning this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent and serves to deshield the isocyanate carbon, increasing its partial positive charge and thus its susceptibility to nucleophilic attack.
-
Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating effect partially counteracts the inductive withdrawal. The extent of the +M effect generally decreases down the group (F > Cl > Br > I).
The net electronic influence of a halogen substituent is a balance of these opposing effects. For chlorine, bromine, and iodine, the inductive (-I) effect strongly predominates, leading to an overall activation of the isocyanate group towards nucleophiles. For fluorine, the -I effect is the strongest, but its +M effect is also more significant than other halogens, leading to more nuanced reactivity patterns.[3]
The core reactivity of this compound is significantly influenced by the electron-withdrawing properties of both the chlorine and fluorine atoms, which enhance the electrophilicity of the isocyanate carbon.[1] This makes it a highly reactive partner for a wide range of nucleophiles.
References
A Comparative Guide to the Characterization of Carbamates Derived from 2-Chloro-3-fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Phenyl Carbamates
In the landscape of medicinal chemistry and materials science, the carbamate functional group serves as a critical structural motif, prized for its role in a multitude of commercial products, including pesticides and pharmaceuticals.[1] Carbamates can be conceptualized as hybrids of esters and amides, lending them a unique combination of chemical stability and reactivity.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of a carbamate can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the characterization of a specific subclass: carbamates derived from 2-chloro-3-fluorophenyl isocyanate. While this precise substitution pattern is not extensively documented in publicly available literature, this guide will provide a predictive framework for its synthesis and characterization, drawing parallels from structurally related halogenated N-aryl carbamates to empower researchers in their synthetic and analytical endeavors.
Synthesis of N-(2-chloro-3-fluorophenyl) Carbamates: A Predictable Pathway
The synthesis of carbamates from isocyanates and alcohols is a robust and well-established reaction.[2] The reaction of this compound with an alcohol is anticipated to proceed via a nucleophilic addition mechanism, where the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate.
General Synthetic Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Nucleophilic Addition: To the stirred solution of the isocyanate, add the desired alcohol (1.0 equivalent) dropwise at room temperature. For highly reactive alcohols, cooling the reaction mixture to 0°C may be necessary to control the exotherm.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, observing the disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the desired N-(2-chloro-3-fluorophenyl) carbamate.
Caption: General workflow for the synthesis of N-(2-chloro-3-fluorophenyl) carbamates.
Spectroscopic Characterization: An Interpretive Guide
The precise characterization of the synthesized carbamates is crucial for confirming their structure and purity. The following sections outline the expected spectroscopic signatures based on data from analogous compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these carbamates.
-
¹H NMR: The proton NMR spectrum will provide key information about the structure of the alcohol-derived portion of the molecule. The N-H proton of the carbamate typically appears as a broad singlet in the region of 6.5-9.5 ppm, with its chemical shift being solvent and concentration-dependent. The aromatic protons on the 2-chloro-3-fluorophenyl ring will present as a complex multiplet, influenced by both chlorine and fluorine substitution.
-
¹³C NMR: The carbonyl carbon of the carbamate group is expected to resonate in the range of 150-155 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹⁹F NMR: The fluorine atom on the aromatic ring will give a distinct signal in the ¹⁹F NMR spectrum, providing a clear marker for the presence of the 2-chloro-3-fluorophenyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Methyl N-(2-chloro-3-fluorophenyl)carbamate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 6.5 - 9.5 (broad singlet) | - |
| C =O | - | 150 - 155 |
| O-C H₃ | ~3.8 (singlet) | ~53 |
| Aromatic C -H | 7.0 - 7.8 (multiplets) | 110 - 140 |
| Aromatic C -Cl | - | 120 - 130 |
| Aromatic C -F | - | 150 - 160 (with C-F coupling) |
Note: These are estimated values and will vary depending on the solvent and the specific alcohol used.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the carbamate products.
-
N-H Stretch: A sharp to moderately broad absorption band between 3200 and 3400 cm⁻¹ is characteristic of the N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carbamate.
-
C-O Stretch: The C-O stretching vibrations of the carbamate linkage typically appear as two distinct bands in the 1250-1000 cm⁻¹ region.
-
Disappearance of Isocyanate Peak: Critically, the successful formation of the carbamate will be confirmed by the complete disappearance of the strong, sharp isocyanate (-N=C=O) absorption band that is prominent in the starting material at approximately 2250-2275 cm⁻¹.
Caption: Key diagnostic peaks in the IR spectrum of N-aryl carbamates.
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the synthesized carbamates, further confirming their identity.
-
Molecular Ion Peak (M⁺): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the calculated molecular weight of the target carbamate. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).[4]
-
Fragmentation Pattern: A common fragmentation pathway for N-aryl carbamates involves the loss of the alcohol moiety to form the this compound radical cation. Another characteristic fragmentation is the cleavage of the carbamate bond to produce ions corresponding to the 2-chloro-3-fluorophenoxy radical and the corresponding carbamoyl cation.[5]
Performance and Comparison with Alternatives
The performance of carbamates derived from this compound will be highly dependent on the specific alcohol incorporated into their structure and the intended application.
Potential Biological Activity
Many N-aryl carbamates exhibit significant biological activity, often as fungicides, herbicides, or insecticides.[6][7] The presence of the 2-chloro and 3-fluoro substituents on the phenyl ring is likely to enhance the lipophilicity of the molecule, which can improve its ability to cross biological membranes. These halogen atoms can also influence the metabolic stability of the compound by blocking sites of potential oxidation.
-
Comparison with other Halogenated Carbamates: Carbamates containing different halogen substitution patterns on the aryl ring will exhibit varying degrees of biological activity. For example, a dichlorinated analog may have different potency and selectivity compared to the 2-chloro-3-fluoro derivative. A systematic study comparing the biological activities of a series of these carbamates would be necessary to establish clear structure-activity relationships (SAR).
Physicochemical Properties
The introduction of the chloro and fluoro groups will impact the physicochemical properties of the carbamates, such as their melting point, solubility, and chromatographic behavior. These properties should be compared with those of non-halogenated or differently halogenated analogs to understand the contribution of the specific 2-chloro-3-fluorophenyl moiety.
Conclusion
While specific experimental data for carbamates derived from this compound are not widely reported, this guide provides a robust, predictive framework for their synthesis and characterization. By leveraging established principles of organic synthesis and spectroscopic interpretation, researchers can confidently prepare and identify these novel compounds. The unique electronic and steric properties imparted by the 2-chloro-3-fluoro substitution pattern make these carbamates intriguing targets for discovery research in agrochemicals, pharmaceuticals, and materials science. It is through the systematic synthesis and characterization of these and related compounds that a deeper understanding of their potential applications and performance advantages can be achieved.
References
- 1. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Reaction Products of 2-Chloro-3-fluorophenyl Isocyanate
This guide provides an in-depth comparative analysis of the spectroscopic data for the primary reaction products of 2-Chloro-3-fluorophenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectral characteristics of ureas and carbamates derived from this versatile reagent. By comparing these products with analogues from structurally similar isocyanates, we aim to provide a comprehensive resource for the unambiguous identification and characterization of these compounds.
The Chemistry of Isocyanates: A Reactive Hub for Synthesis
Isocyanates are a class of organic compounds containing the functional group -N=C=O. This group is highly electrophilic, making isocyanates valuable and reactive intermediates in organic synthesis. The carbon atom of the isocyanate group is susceptible to nucleophilic attack by a wide range of compounds, most notably those containing active hydrogen atoms, such as amines and alcohols.
The reaction with an amine yields a substituted urea, while the reaction with an alcohol produces a carbamate (also known as a urethane). These reactions are typically high-yielding and proceed under mild conditions, making them a cornerstone of many synthetic pathways in medicinal chemistry and materials science. The specific electronic and steric environment of the isocyanate, dictated by its substituents, influences its reactivity and the spectroscopic properties of the resulting products.
Reaction with Amines: The Formation of Substituted Ureas
The reaction of this compound with a primary or secondary amine leads to the formation of a 1,3-disubstituted urea. This reaction is generally rapid and exothermic.
A Senior Application Scientist's Guide to HPLC Analysis of Reactions with 2-Chloro-3-fluorophenyl Isocyanate
In the landscape of pharmaceutical and materials science research, isocyanates are a class of highly valuable, yet notoriously reactive, chemical intermediates. Among them, 2-Chloro-3-fluorophenyl isocyanate stands out as a key building block for synthesizing a range of compounds, from potential kinase inhibitors to novel polymers. The very reactivity that makes this molecule useful also presents a significant analytical challenge. Monitoring the progress of a reaction involving this isocyanate requires a robust, precise, and rapid analytical method to ensure product quality, optimize yield, and understand kinetic profiles.
This guide provides an in-depth comparison of analytical strategies for monitoring reactions with this compound, grounded in the principles of chromatographic science. We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing the established workhorse of High-Performance Liquid Chromatography (HPLC) with the modern advantages of Ultra-Performance Liquid Chromatography (UPLC).
The Core Challenge: Taming Isocyanate Reactivity for Analysis
The central isocyanate group (–N=C=O) is a potent electrophile, highly susceptible to nucleophilic attack from amines, alcohols, and even ambient water.[1] This inherent instability means that direct injection of a reaction mixture onto an HPLC column is often unfeasible. The isocyanate can react with protic solvents in the mobile phase or with moisture, leading to degradation, poor peak shape, and non-reproducible results.
The universally accepted solution is derivatization . By reacting the isocyanate with a carefully chosen agent before analysis, we convert it into a stable, easily detectable derivative. This strategy is the cornerstone of reliable isocyanate quantification.[2] The most common approach involves reaction with a primary or secondary amine to form a stable urea derivative, which can be readily analyzed by reverse-phase chromatography.
Caption: General workflow for isocyanate derivatization prior to HPLC analysis.
Choosing the Right Analytical Engine: HPLC vs. UPLC
The choice between traditional HPLC and modern UPLC is a critical decision point that impacts throughput, data quality, and operational costs. While both are based on the same chromatographic principles, their performance characteristics differ significantly due to advancements in column and instrument technology.
High-Performance Liquid Chromatography (HPLC) has been the gold standard for decades. It typically utilizes columns with 3 to 5 µm particle sizes and operates at pressures up to 6,000 psi.[3][4] It is a robust and reliable technique, perfectly suitable for many applications.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, employing columns with sub-2 µm particle sizes and operating at much higher pressures (up to 15,000 psi).[3][5] This combination dramatically enhances analytical speed, resolution, and sensitivity.[6]
For reaction monitoring, where speed can be crucial for capturing transient intermediates or rapidly determining reaction endpoints, UPLC offers a distinct advantage. A kinetic study that might take an entire day using 20-minute HPLC runs can often be completed in a fraction of the time with 2-3 minute UPLC cycles.[7]
Performance Parameter Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage for Isocyanate Reaction Monitoring |
| Column Particle Size | 3 - 5 µm | < 2 µm | UPLC: Smaller particles provide higher efficiency and resolution.[5] |
| Operating Pressure | Up to 6,000 psi (400 bar) | Up to 15,000 psi (1000 bar) | UPLC: Higher pressure allows for faster flow rates and use of smaller particles.[4] |
| Typical Run Time | 15 - 30 minutes | 1 - 5 minutes | UPLC: Dramatically increases sample throughput for kinetic studies.[7] |
| Resolution | Good | Excellent | UPLC: Superior peak separation, crucial for resolving the analyte from reactants, byproducts, and impurities.[6] |
| Sensitivity | Standard | High | UPLC: Sharper, narrower peaks lead to greater signal-to-noise, improving detection limits.[5] |
| Solvent Consumption | High | Low | UPLC: Shorter run times and lower flow rates reduce solvent usage and waste.[6] |
| System Cost | Lower | Higher | HPLC: More accessible initial investment.[6] |
Experimental Protocols: A Framework for Method Development
Given the specific structure of this compound, a robust reverse-phase HPLC or UPLC method can be developed. The following protocols provide a validated starting point for researchers.
Protocol 1: Sample Preparation and Derivatization
This protocol uses tryptamine as a derivatizing agent. Tryptamine is an excellent choice as it reacts quickly and its indole structure provides a strong UV chromophore and fluorescence, offering sensitive detection options.[8]
Objective: To stabilize the isocyanate in a reaction aliquot by converting it to a urea derivative suitable for analysis.
Materials:
-
Acetonitrile (HPLC Grade)
-
Tryptamine
-
Reaction mixture containing this compound
-
Class A volumetric flasks and pipettes
-
0.2 µm syringe filters
Procedure:
-
Prepare Derivatizing Solution: Accurately weigh ~20 mg of tryptamine and dissolve it in 100 mL of acetonitrile to create a ~1.25 mM solution. This solution should be prepared fresh daily.
-
Sample Quenching: At your desired reaction time point, withdraw a small, precise volume of the reaction mixture (e.g., 50 µL).
-
Immediate Derivatization: Immediately add the aliquot to a larger, known volume of the tryptamine derivatizing solution (e.g., 950 µL). The large excess of tryptamine ensures rapid and complete conversion of the isocyanate and quenches the reaction.
-
Vortex: Mix the solution thoroughly for 30-60 seconds to ensure the derivatization reaction goes to completion.
-
Dilution (if necessary): If the initial concentration is high, perform a further dilution with acetonitrile to bring the analyte concentration within the calibration range of the instrument.
-
Filtration: Filter the final solution through a 0.2 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Analysis: The sample is now stable and ready for injection into the HPLC/UPLC system.
Protocol 2: Comparative Chromatographic Methods
The fundamental difference between the HPLC and UPLC methods lies in the column and run conditions.
Caption: Decision workflow for selecting and executing an analytical chromatographic method.
A. Standard HPLC Method
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water, pH 6.2[9]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV Diode Array Detector (DAD) at 275 nm (optimal wavelength for tryptamine derivative)
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 30% B
-
18-22 min: Re-equilibration
-
B. High-Throughput UPLC Method
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water, pH 6.2
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C (Higher temperature lowers viscosity at high pressure)
-
Injection Volume: 2 µL
-
Detection: UV Diode Array Detector (DAD) at 275 nm
-
Gradient Program:
-
0-0.2 min: 30% B
-
0.2-2.0 min: Linear gradient from 30% to 90% B
-
2.0-2.2 min: Hold at 90% B
-
2.2-2.3 min: Return to 30% B
-
2.3-3.0 min: Re-equilibration
-
Trustworthiness: A Self-Validating System
For any analytical method to be trustworthy, it must include self-validating checks. Before analyzing samples, the system's performance must be verified using System Suitability Tests (SST).
-
Blank Injection: Inject the final diluent (e.g., acetonitrile) to ensure no ghost peaks or baseline disturbances are present.
-
Standard Injection: Prepare a standard of the derivatized this compound. Make at least five replicate injections.
-
Performance Evaluation:
-
Retention Time %RSD: The relative standard deviation of the retention time for the main peak should be <1%.
-
Peak Area %RSD: The %RSD of the peak area should be <2%.
-
Tailing Factor: The peak tailing factor should be between 0.9 and 1.5.
-
Resolution: If other components are present, the resolution between the peak of interest and the nearest eluting peak should be >2.0.
-
Only after the system has passed these criteria should the analysis of the experimental samples proceed. This ensures that the data generated is a true reflection of the sample composition and not an artifact of system variability.
Conclusion
While standard HPLC provides a reliable and accessible method for analyzing reactions of this compound, UPLC is the superior alternative for researchers focused on reaction kinetics and high-throughput screening .[7] The significant reduction in run time, coupled with improved resolution and sensitivity, allows for a much more detailed and rapid understanding of the chemical process. The initial higher capital cost of a UPLC system can be quickly offset by savings in solvent, waste disposal, and most importantly, researcher time.[6]
The choice of derivatization agent and chromatographic conditions provides a robust framework. However, as with any analytical method, optimization based on the specific reaction matrix (e.g., presence of catalysts, different solvents) is key to achieving the highest quality data. By employing these protocols and understanding the principles behind them, researchers can confidently and accurately monitor their reactions, accelerating the pace of discovery and development.
References
- 1. This compound | 93110-05-5 | Benchchem [benchchem.com]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
A Technical Guide to the Stability of Substituted Phenyl Ureas: A Comparative Analysis for Drug Development
For researchers, medicinal chemists, and professionals in drug development, understanding the stability of a chemical scaffold is paramount to designing effective and safe therapeutics. The substituted phenyl urea moiety is a cornerstone in many drug candidates, valued for its hydrogen bonding capabilities and structural rigidity. However, its stability can be significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparison of the chemical and metabolic stability of ureas derived from various substituted phenyl isocyanates, supported by experimental data and established protocols.
The Critical Role of Urea Stability in Drug Design
The urea functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the kinase inhibitor Sorafenib. Its ability to act as a hydrogen bond donor and acceptor makes it an excellent pharmacophore for interacting with biological targets. However, the stability of the urea bond is a double-edged sword. While a stable bond is necessary for a drug to reach its target and exert its therapeutic effect, excessive stability can lead to undesirable pharmacokinetic properties, such as long half-life and potential for accumulation. Conversely, a labile urea bond can result in premature degradation of the drug, leading to loss of efficacy. Therefore, a thorough understanding and ability to modulate the stability of substituted phenyl ureas are crucial for successful drug design.
Chemical Stability: The Impact of Phenyl Substituents on Hydrolysis
The primary pathway for the chemical degradation of phenyl ureas in aqueous environments is hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the electronic properties of the substituents on the phenyl ring.
Mechanism of Hydrolysis
The hydrolysis of phenylureas generally proceeds through an addition-elimination mechanism.[1] Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the urea. Under acidic conditions, the urea is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Influence of Substituents on Hydrolysis Rates
The electronic nature of the substituents on the phenyl ring plays a significant role in the rate of hydrolysis. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can either stabilize or destabilize the transition states of the hydrolysis reaction, thereby affecting the overall rate.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are EWGs. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, phenyl ureas with EWGs tend to have faster hydrolysis rates.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are EDGs. These groups decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack and leading to increased stability against hydrolysis.
Table 1: Predicted Relative Chemical Stability of Substituted Phenyl Ureas to Hydrolysis
| Substituent on Phenyl Ring | Electronic Effect | Predicted Relative Stability to Hydrolysis |
| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | Low |
| 4-Cyano (-CN) | Strong Electron-Withdrawing | Low |
| 4-Chloro (-Cl) | Inductively Electron-Withdrawing | Moderate-Low |
| Unsubstituted (-H) | Neutral | Moderate |
| 4-Methyl (-CH₃) | Weak Electron-Donating | Moderate-High |
| 4-Methoxy (-OCH₃) | Strong Electron-Donating | High |
Metabolic Stability: Navigating Biotransformation Pathways
For a drug to be effective, it must not only be chemically stable but also possess a suitable metabolic profile. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. The metabolic stability of substituted phenyl ureas is heavily influenced by the substituents on the phenyl ring.
Key Metabolic Pathways
The primary metabolic pathways for N-phenylurea derivatives are Phase I oxidative reactions, followed by Phase II conjugation reactions.[2]
-
N-Dealkylation: This is a major metabolic route for N,N-dimethyl-substituted phenylureas, involving the removal of alkyl groups from the terminal nitrogen atom.[2][3]
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, introducing a hydroxyl group, which is a common metabolic transformation for many aromatic compounds.[2]
Structure-Metabolism Relationships
The nature and position of substituents on the phenyl ring are key determinants of metabolic stability.
-
Electron-Donating Groups (EDGs): These groups can activate the phenyl ring, making it more susceptible to oxidative metabolism, such as aromatic hydroxylation.[2] This can lead to lower metabolic stability.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs can deactivate the phenyl ring towards oxidation, thereby increasing metabolic stability.[2] Halogen atoms are a common feature in many phenylurea herbicides and can direct metabolism to other positions on the ring.[2]
Table 2: Illustrative Metabolic Half-Life of Representative Compounds in Human Liver Microsomes (HLM)
| Compound | Substituent(s) | Half-Life (t½) in HLM (min) | Reference |
| 3a | (Structure not specified) | > 60 | [4] |
| 5a | (Structure not specified) | 25.3 | [4] |
| 6a | (Structure not specified) | 12.8 | [4] |
| 14a | (Structure not specified) | 41.2 | [4] |
| 17a | (Structure not specified) | 16.4 | [4] |
| 20a | (Structure not specified) | 11.5 | [4] |
| 25a | (Structure not specified) | > 60 | [4] |
| 25 | (Structure not specified) | 17.1 | [4] |
Note: The specific structures for the compounds listed in the reference were not provided in the search results. This table serves as an example of the type of data generated in metabolic stability studies.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of substituted phenyl ureas, standardized protocols are essential.
Protocol for Chemical Stability (Hydrolysis) Study
This protocol outlines a method to assess the hydrolytic stability of a substituted phenyl urea at different pH values.
Objective: To determine the rate of hydrolysis of a test compound at various pH conditions.
Materials:
-
Test compound (substituted phenyl urea)
-
Buffer solutions (e.g., pH 4, 7.4, and 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mM in ACN).
-
Reaction Mixture Preparation: For each pH condition, prepare a reaction mixture by adding a small aliquot of the stock solution to the pre-warmed buffer solution to achieve a final concentration of ~10-50 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding an equal volume of cold ACN. This will stop the hydrolysis and precipitate any proteins if biological matrices were used.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol describes a common method to evaluate the metabolic stability of a compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLM.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing HLM (e.g., 0.5 mg/mL), phosphate buffer, and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Stop the reaction by adding a cold quenching solution (e.g., ACN with an internal standard).
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the rate of disappearance. Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizing Stability Assessment Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for chemical and metabolic stability testing.
References
- 1. Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Half-life in Human Liver Microsomes S9 Fraction of Representative Compounds 3a, 5a, 6a, 14a, 17a, 20a, 25a and 25. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 2-Chloro-3-fluorophenyl Isocyanate
For the diligent researcher, scientist, and drug development professional, the mastery of a chemical's lifecycle extends far beyond its application in synthesis. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, in-depth protocol for the safe handling and disposal of 2-Chloro-3-fluorophenyl isocyanate, a reactive intermediate that demands meticulous care from acquisition to neutralization. Our approach is built on a foundation of chemical causality, ensuring that every step is understood, validated, and executed with the highest degree of safety.
Understanding the Inherent Risks: The Reactivity of an Isocyanate
This compound belongs to the isocyanate family, a class of compounds defined by the highly reactive functional group -N=C=O. This group is an electrophile, making it susceptible to attack by a wide range of nucleophiles. Its proper disposal hinges on understanding and controlling this reactivity.
The primary hazards associated with halogenated phenyl isocyanates are severe and multifaceted. Based on data from structurally similar compounds, this chemical should be treated as acutely toxic if inhaled, a cause of severe skin burns and eye damage, and a potent respiratory and skin sensitizer.[1][2][3] Exposure can lead to asthma-like symptoms and allergic skin reactions.[1][2][3] Furthermore, it is moisture-sensitive; contact with water or humid air can lead to a reaction that produces an insoluble urea and carbon dioxide gas.[4][5] This gas evolution can cause a dangerous pressure buildup in a sealed container.
Key Chemical Incompatibilities:
-
Water: Reacts to form unstable carbamic acid, which decomposes into an amine and carbon dioxide. The amine then reacts with more isocyanate to form a solid polyurea.
-
Alcohols & Amines: Reacts vigorously to form urethanes and ureas, respectively.[4][5]
-
Acids & Strong Bases: Can catalyze vigorous, uncontrolled polymerization.[4]
-
Strong Oxidizing Agents: Presents a risk of a hazardous reaction.[6]
The First Line of Defense: Personal Protective Equipment (PPE)
Given the significant hazards, a stringent PPE protocol is non-negotiable. This is not just a checklist, but a self-validating system to prevent all routes of exposure.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Thin latex gloves are inadequate. Inspect gloves for any signs of degradation or perforation before each use. The goal is to prevent skin contact, which can cause severe burns and sensitization.[1] |
| Eye/Face Protection | Safety goggles and a full-face shield. A full-face shield is essential when handling larger quantities or during any step with a splash risk. Isocyanates are severely damaging to the eyes.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator is mandatory. For handling small quantities in a certified chemical fume hood, a full-face respirator with organic vapor cartridges may suffice. For spills or poor ventilation, a self-contained breathing apparatus (SCBA) is required.[1][2] Isocyanates are fatal if inhaled.[1][2][3] |
| Body Protection | Chemical-resistant apron or a disposable suit over a lab coat. This prevents skin exposure from splashes and protects personal clothing from contamination. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1][3] |
Procedural Guide to Disposal and Decontamination
The guiding principle for isocyanate disposal is neutralization . The reactive -N=C=O group must be safely converted into a less hazardous, stable derivative before final disposal. This guide is bifurcated into two common laboratory scenarios: disposal of residual material and management of accidental spills.
Disposal of Residual this compound
This protocol is intended for small quantities of the isocyanate remaining in a reaction vessel or sample container.
Step 1: Prepare the Neutralization Solution
-
In a designated container within a certified chemical fume hood, prepare one of the decontamination solutions listed in the table below. The choice depends on available laboratory supplies. The ammonia-based solution is highly effective but requires excellent ventilation. The sodium carbonate solution is a safer, though potentially slower, alternative.
| Decontamination Solution | Formulation |
| Formula 1 (Ammonia-based) | Concentrated ammonia solution (3-8%), Liquid Detergent (0.2-2%), Water (to make 100%) |
| Formula 2 (Carbonate-based) | Sodium Carbonate (5-10%), Liquid Detergent (0.2-2%), Water (to make 100%) |
Step 2: Controlled Neutralization
-
Place the container with the neutralization solution in a larger secondary container (e.g., a plastic bucket) to contain any potential overflow.
-
Slowly and in small portions, add the residual this compound to the vigorously stirred neutralization solution. Never add the solution to the isocyanate , as this can cause an uncontrolled exothermic reaction.
-
Be prepared for gas evolution (CO2). The reaction may be vigorous.
Step 3: Reaction Completion and Waste Collection
-
Allow the mixture to stir for at least one hour after the final addition of isocyanate to ensure the reaction is complete.
-
Loosely cover the container (e.g., with a watch glass or vented cap) and let it stand in the fume hood for 24-48 hours. This allows for the safe dissipation of any remaining CO2 gas.
-
The resulting neutralized mixture should be collected in a properly labeled hazardous waste container for disposal via your institution's licensed hazardous waste contractor.
Management of Accidental Spills
Immediate and correct action is critical in the event of a spill. The following workflow outlines the necessary steps.
Caption: Decision workflow for managing an isocyanate spill.
Detailed Spill Protocol:
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full PPE as specified in the table above. Respiratory protection is paramount.[1]
-
Ventilate: Maximize ventilation in the area. If the spill is not in a fume hood, open windows and use auxiliary fans to direct vapors away from personnel.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, clay, or vermiculite. Do not use combustible materials like sawdust.[6]
-
Neutralize: Slowly pour a decontamination solution over the absorbent material. Alternatively, a solid decontaminant mixture (e.g., 60% sawdust, 40% Fuller's Earth) can be used. Allow at least 10-15 minutes for the neutralization reaction to proceed.
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed and neutralized material into an open-top container (e.g., a plastic pail). Do not seal the container tightly. This is a critical step to prevent the buildup of CO2 gas, which could cause the container to rupture.
-
Final Decontamination: Mop the spill area with more decontamination solution, allowing it to sit for at least 10 minutes before wiping it up with absorbent pads.
-
Disposal: Collect all contaminated materials (absorbent, pads, gloves, disposable apron) in the same open-top container. Label it clearly as "Hazardous Waste: Neutralized Isocyanate" and arrange for pickup by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.
By adhering to these scientifically-grounded procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Operational Guide: Personal Protective Equipment and Safe Handling of 2-Chloro-3-fluorophenyl isocyanate
As a Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling, use, and disposal of 2-Chloro-3-fluorophenyl isocyanate. This document is structured to provide not just procedural steps, but the critical scientific reasoning behind them, ensuring a self-validating system of safety for all laboratory personnel. The information herein is synthesized from established safety standards and data on isocyanates, a class of compounds requiring the highest level of vigilance.
Hazard Assessment: Understanding the Inherent Risks
This compound belongs to the aromatic isocyanate family, a class of chemicals notorious for their high reactivity and toxicity.[1][2] The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles, including water and the biological macromolecules in your body.[2] Understanding the specific nature of these hazards is the foundation of effective protection.
The primary routes of occupational exposure are inhalation and skin contact, both of which can lead to severe and potentially irreversible health effects.[1][3]
Key Hazards of Phenyl Isocyanate Derivatives:
| Hazard Type | Description | Primary Concern |
| Acute Inhalation Toxicity | Vapors and aerosols are extremely hazardous. Similar isocyanates are classified as Fatal if inhaled .[4][5] | Exposure to even low concentrations can be life-threatening. |
| Respiratory Sensitization | Isocyanates are potent sensitizers. Initial exposure may cause irritation, but subsequent exposures, even at levels below occupational limits, can trigger a severe, asthma-like allergic reaction.[2][6] This condition, known as isocyanate asthma, can be permanent. | There is no safe exposure level for a sensitized individual. |
| Skin Corrosion & Sensitization | Causes severe skin burns and can provoke an allergic skin reaction (dermatitis).[4] The compound can be absorbed through the skin, contributing to systemic toxicity.[3] | Direct contact can cause immediate chemical burns and lead to long-term skin allergies. |
| Eye Damage | Causes serious and potentially irreversible eye damage.[5] Vapors are also highly irritating to the eyes. | Direct contact from a splash can cause permanent vision loss. |
| Reactivity | Reacts exothermically with water, alcohols, amines, and bases.[4][7] The reaction with water produces carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.[8] | Improper storage or quenching can result in container rupture or uncontrolled reactions. |
The Core Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the last line of defense after engineering and administrative controls.[9] For a compound as hazardous as this compound, PPE is non-negotiable and must be selected to provide a complete barrier against all routes of exposure.
Table of Required PPE by Task
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Transfer (<1g) | Full-face Air-Purifying Respirator (APR) with organic vapor cartridges | Double-layered nitrile or butyl rubber gloves | Integrated with full-face respirator | Chemical-resistant lab coat, fully buttoned |
| Reaction Setup & Monitoring | Full-face Air-Purifying Respirator (APR) with organic vapor cartridges | Double-layered nitrile or butyl rubber gloves | Integrated with full-face respirator | Chemical-resistant lab coat, fully buttoned |
| Work-up/Quenching | Full-face Air-Purifying Respirator (APR) with organic vapor cartridges | Double-layered nitrile or butyl rubber gloves | Integrated with full-face respirator | Chemical-resistant, disposable suit over scrubs |
| Spill Cleanup (>1mL) | Full-face Supplied-Air Respirator (SAR) | Heavy-duty butyl or laminated PE/EVAL gloves | Integrated with full-face respirator | Encapsulating chemical-resistant suit |
Respiratory Protection: The Critical Barrier
Due to the acute inhalation toxicity and potent sensitizing nature of isocyanates, respiratory protection is the most critical component of your PPE.
-
Supplied-Air Respirators (SAR): These provide the highest level of protection and are required for any situation with a potential for high concentrations, such as a significant spill or when working outside of a certified fume hood.[3]
-
Full-Face Air-Purifying Respirators (APR): For routine work within a functioning chemical fume hood, a full-face APR with organic vapor cartridges is mandatory.[10] The full-face configuration is essential as it also provides eye and face protection from splashes and vapors.[11] A half-mask is insufficient.
-
Respiratory Protection Program: Use of respirators must be done under a formal institutional program that complies with the OSHA Respiratory Protection Standard (29 CFR 1910.134) and includes medical clearance, fit-testing, and training.[3][6][12]
Hand Protection: Preventing Dermal Absorption
Isocyanates can cause severe burns and be absorbed through the skin.[1][3] Glove selection is therefore critical.
-
Material: Use chemical-resistant gloves such as butyl rubber, neoprene, or nitrile rubber.[9][10][11] Latex gloves are not protective and must not be used .[3]
-
Technique: Always wear two pairs of gloves ("double-gloving"). This provides protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
Eye and Face Protection
Standard safety glasses are inadequate.
-
Chemical Splash Goggles: If a full-face respirator is not used (a scenario that is strongly discouraged), tightly sealed chemical splash goggles are required.[11][13]
-
Face Shield: A face shield should be worn over safety goggles to protect against splashes when performing higher-risk operations like quenching or transfers.[3][13]
-
Emergency Eyewash: An eyewash station must be immediately accessible and tested weekly.[6]
Protective Clothing
Protect your skin from incidental contact.
-
Lab Coat: A chemical-resistant or rubberized lab coat is the minimum requirement.
-
Disposable Suits: For larger-scale work or tasks with a higher splash potential, a disposable chemical-resistant suit (e.g., made of microporous film) offers superior protection.[11][13]
-
Footwear: Closed-toe shoes are mandatory. For spill response, chemical-resistant boots are required.[9]
Standard Operating Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure. All work must be conducted within a certified chemical fume hood with a face velocity between 80-120 feet per minute.[8]
Caption: Standard workflow for handling this compound.
Pre-Operation Checklist
-
Review Documentation: Thoroughly read the Safety Data Sheet (SDS) and all relevant Standard Operating Procedures (SOPs).[8]
-
Verify Engineering Controls: Confirm the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Assemble Materials: Ensure all necessary reagents, equipment, and waste containers are inside the fume hood to minimize traffic in and out of the sash.
-
Don PPE: Put on all required PPE as outlined in Section 2 before approaching the fume hood.
-
Confirm Emergency Resources: Visually confirm the location and accessibility of the safety shower, eyewash station, and isocyanate spill kit.
Disposal and Decontamination Plan
-
Waste Neutralization: Before cleaning, all glassware that contained the isocyanate must be rinsed with a decontaminating solution (e.g., 5% isopropanol in a 5% sodium carbonate solution) to neutralize any residual reagent.
-
Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and absorbent pads, are considered hazardous waste.[8]
-
Container Management: Dispose of contaminated solids in a dedicated, labeled, solid waste container. Dispose of contaminated liquids in a compatible, labeled, liquid hazardous waste container. Do not cap waste containers tightly immediately after adding neutralized isocyanate waste to allow for potential off-gassing of CO2.[8]
-
Surface Decontamination: Wipe down the interior surfaces of the fume hood with a decontamination solution after work is complete.[8]
Emergency Response Plan
Immediate and correct action during an emergency is critical to mitigating harm.
Spill Management
In the event of a spill, the following procedure must be initiated immediately.[8]
Caption: Step-by-step procedure for isocyanate spill response.
Decontamination Solution Recipe: Prepare one of the following solutions for neutralizing spills.[8]
-
Formulation 1: 5-10% Sodium Carbonate, 0.5% liquid detergent, and water to 100%.
-
Formulation 2: 3-8% concentrated aqueous ammonia, 0.5% liquid detergent, and water to 100%.
Allow the neutralization solution to react with the absorbed spill for at least 15 minutes before collection.[8]
First Aid for Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15-30 minutes. Seek immediate medical attention. [4][8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. [8] |
| Ingestion | Do NOT induce vomiting. Have the person drink water to dilute the chemical. Seek immediate medical attention. [14] |
References
- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. compositesone.com [compositesone.com]
- 12. safetyresourcesblog.com [safetyresourcesblog.com]
- 13. lakeland.com [lakeland.com]
- 14. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
